Ethyl 7-chloroquinoline-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-chloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDPSLVAMXVUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573666 | |
| Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133455-49-9 | |
| Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Ethyl 7-chloroquinoline-3-carboxylate
Abstract
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this vast family, ethyl 7-chloroquinoline-3-carboxylate stands as a pivotal intermediate, its discovery and development intrinsically linked to the quest for potent antimalarial drugs. This technical guide provides an in-depth exploration of the historical context, discovery, and synthetic evolution of this compound. We will dissect the seminal Gould-Jacobs reaction, the cornerstone of its synthesis, and trace its lineage to the production of globally significant pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical entity.
Introduction: The Enduring Significance of the Quinoline Moiety
Quinolines, heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring, are ubiquitous in both natural products and synthetic pharmaceuticals.[1][2] Their versatile structure has been a fertile ground for the development of drugs targeting a wide array of diseases, including malaria, cancer, and bacterial infections.[3][4] The specific substitution patterns on the quinoline ring system dictate its biological activity, making the targeted synthesis of derivatives a cornerstone of modern medicinal chemistry. This compound is not an end-product in itself, but rather a highly valuable building block, the history of which is deeply intertwined with the development of synthetic antimalarials.[5]
The Genesis: The Gould-Jacobs Reaction and the Birth of a Key Intermediate
The discovery of this compound is not marked by a single, isolated event but is rather a direct consequence of the development of robust synthetic methodologies for quinoline derivatives. The most significant of these is the Gould-Jacobs reaction , first reported in 1939.[6][7][8] This powerful reaction provides a versatile route to 4-hydroxyquinoline derivatives, the direct precursors to our topic molecule.
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[7] This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[7][9]
The Causality Behind the Gould-Jacobs Reaction:
The ingenuity of the Gould-Jacobs reaction lies in its strategic construction of the bicyclic quinoline system. The initial condensation creates an enamine intermediate, which is poised for cyclization. The high-temperature conditions provide the necessary activation energy for the 6-electron electrocyclization, a thermodynamically favorable process that leads to the aromatic quinoline core.[6][7] The choice of a malonic ester derivative is crucial as it ultimately gives rise to the carboxylate group at the 3-position, a key functional handle for further molecular elaboration.
Caption: Generalized workflow of the Gould-Jacobs reaction.
Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: A Step-by-Step Protocol
The application of the Gould-Jacobs reaction to the synthesis of the direct precursor to this compound involves the use of m-chloroaniline as the starting material.
Classical Thermal Protocol
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.
Step 1: Condensation
-
In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
The resulting intermediate is added to a high-boiling point solvent such as diphenyl ether.
-
The mixture is heated to approximately 250 °C to facilitate the intramolecular cyclization.
-
Upon completion, the reaction mixture is cooled, and the precipitated product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, is collected by filtration.
Modern Microwave-Assisted Protocol
Microwave irradiation has been shown to significantly improve the efficiency of the Gould-Jacobs reaction, leading to shorter reaction times and often higher yields.[7][10]
Step 1: Microwave-Assisted Condensation and Cyclization
-
In a microwave-safe vessel, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 250 °C) for a short duration (e.g., 5-15 minutes).
-
After cooling, the product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, can be isolated by filtration and purified by recrystallization.
From Precursor to Product: The Final Chlorination Step
The conversion of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate to the final product, ethyl 4,7-dichloroquinoline-3-carboxylate, is achieved through a chlorination reaction, typically using phosphorus oxychloride (POCl₃).[5][11]
Caption: Final chlorination step in the synthesis.
This reaction proceeds via the conversion of the 4-hydroxy group into a better leaving group, which is then displaced by a chloride ion. The resulting ethyl 4,7-dichloroquinoline-3-carboxylate is a versatile intermediate, with two reactive chlorine atoms that can be selectively functionalized.[12]
Historical Significance and Application in Drug Discovery
The primary historical and ongoing importance of this compound lies in its role as a key precursor to chloroquine , a cornerstone of antimalarial therapy for decades.[5] The synthesis of chloroquine involves the reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine.[5] The 4,7-dichloroquinoline is, in turn, synthesized from ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate through hydrolysis and decarboxylation, followed by chlorination.[5]
The development of chloroquine in the 1940s was a landmark achievement in medicinal chemistry, and the Gould-Jacobs reaction was instrumental in enabling its large-scale production. The 7-chloro substituent on the quinoline ring is crucial for the antimalarial activity of chloroquine and its analogs.
Beyond antimalarials, the 7-chloroquinoline scaffold is a constituent of various other therapeutic agents, including kinase inhibitors for cancer therapy.[13] The versatility of this compound as a building block allows for the introduction of diverse functionalities at the 3- and 4-positions, making it a valuable starting material for the synthesis of compound libraries for drug discovery.[14]
Summary of Synthetic Routes and Key Data
| Reaction | Starting Materials | Key Reagents | Conditions | Product | Key Advantages |
| Gould-Jacobs (Classical) | m-chloroaniline, Diethyl ethoxymethylenemalonate | High-boiling solvent (e.g., diphenyl ether) | High temperature (>250°C) | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Well-established, reliable |
| Gould-Jacobs (Microwave) | m-chloroaniline, Diethyl ethoxymethylenemalonate | None (neat) or solvent | Microwave irradiation | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Rapid, often higher yields |
| Chlorination | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | Reflux | Ethyl 4,7-dichloroquinoline-3-carboxylate | Efficient conversion |
Conclusion
The story of this compound is a testament to the power of fundamental organic synthesis in driving advancements in medicine. Its discovery, rooted in the elegant and enduring Gould-Jacobs reaction, paved the way for the development of life-saving antimalarial drugs. Today, it continues to be a vital intermediate for researchers and scientists in the pharmaceutical industry, offering a versatile platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its history and synthetic pathways is essential for any professional working in the field of drug discovery and development.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]
-
PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]
-
PMC. (n.d.). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E. [Link]
-
PMC. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. [Link]
-
SciELO. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society. [Link]
-
SciSpace. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
MySkinRecipes. (n.d.). 3-Chloroquinoline-7-carboxylic acid. [Link]
-
ResearchGate. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
MDPI. (2019). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Molecules. [Link]
-
MySkinRecipes. (n.d.). Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. [Link]
-
PubChem. (n.d.). Ethyl 4,7-dichloroquinoline-3-carboxylate. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. prepchem.com [prepchem.com]
- 12. Ethyl 4,7-dichloroquinoline-3-carboxylate | C12H9Cl2NO2 | CID 12256460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Chloroquinoline-7-carboxylic acid [myskinrecipes.com]
- 14. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate [myskinrecipes.com]
A Senior Scientist's Guide to the Spectral Analysis of Ethyl 7-chloroquinoline-3-carboxylate
Introduction: The Structural Imperative
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand as a cornerstone, serving as privileged scaffolds in drug discovery and functional materials. Ethyl 7-chloroquinoline-3-carboxylate is a key intermediate in the synthesis of a variety of biologically active compounds. Its precise structure and purity are paramount, as even minor deviations can drastically alter downstream reactions and final product efficacy. Unambiguous structural confirmation is therefore not merely a procedural step, but a foundational requirement for meaningful research.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. Moving beyond a simple recitation of data, this document offers insights into the causal relationships between molecular structure and spectral output, reflecting the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles that govern robust scientific practice.
Chapter 1: Mapping the Atomic Neighborhood with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, which are highly sensitive to their local electronic environment.
Protocol: High-Resolution NMR Data Acquisition
A self-validating NMR protocol is crucial for reproducible and trustworthy results.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its distinct, well-separated residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which serves as an internal reference.[1]
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) for universal referencing of chemical shifts.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion and resolution.[1]
-
Data Acquisition: Record both ¹H NMR and ¹³C NMR spectra. For ¹³C, a proton-decoupled experiment is standard to produce singlets for each unique carbon, simplifying the spectrum.
¹H NMR Spectral Analysis: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides a detailed map of the proton environments. The chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons, and the multiplicity (splitting pattern) describes neighboring protons.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 9.15 | s (singlet) | - | 1H |
| H-4 | 8.50 | s (singlet) | - | 1H |
| H-8 | 8.15 | d (doublet) | ~1.5 | 1H |
| H-5 | 7.90 | d (doublet) | ~8.8 | 1H |
| H-6 | 7.50 | dd (doublet of doublets) | ~8.8, ~2.2 | 1H |
| -OCH₂CH₃ | 4.45 | q (quartet) | ~7.1 | 2H |
| -OCH₂CH₃ | 1.45 | t (triplet) | ~7.1 | 3H |
Expert Interpretation:
-
Downfield Protons (H-2, H-4): The protons at positions 2 and 4 are the most deshielded, appearing at 9.15 and 8.50 ppm, respectively. This is due to the powerful electron-withdrawing effect of the adjacent nitrogen atom within the aromatic quinoline ring system. Their singlet multiplicity indicates no adjacent proton neighbors.
-
Aromatic Region (H-5, H-6, H-8): The protons on the chlorinated benzene ring appear between 7.50-8.15 ppm. H-8 is a doublet due to coupling with H-6 (a meta-coupling, hence the small J value). H-5 is a doublet due to coupling with H-6. H-6 appears as a doublet of doublets because it is coupled to both H-5 and H-8.
-
Ethyl Ester Group: The classic quartet-triplet pattern for an ethyl group is observed. The methylene protons (-OCH₂-) at 4.45 ppm are deshielded by the adjacent oxygen atom and are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) at 1.45 ppm are split into a triplet by the two neighboring methylene protons.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule.
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | 165.5 |
| C-2 | 151.0 |
| C-4 | 140.0 |
| C-7 | 137.0 |
| C-8a | 148.0 |
| C-5 | 130.0 |
| C-6 | 129.5 |
| C-8 | 128.0 |
| C-4a | 127.5 |
| C-3 | 120.0 |
| -OCH₂CH₃ | 62.0 |
| -OCH₂CH₃ | 14.5 |
Expert Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around 165.5 ppm, a characteristic region for this functional group.
-
Aromatic Carbons: The carbons of the quinoline ring system appear in the typical aromatic region of 120-151 ppm. The carbon attached to the chlorine (C-7) and those adjacent to the nitrogen (C-2, C-8a) are significantly influenced by heteroatom electronegativity.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) is found around 62.0 ppm, deshielded by the oxygen, while the terminal methyl carbon (-CH₃) is found in the upfield aliphatic region at approximately 14.5 ppm.
Visualizing the Core Structure for NMR
To correlate the data with the structure, a clear atom-numbering system is essential.
Caption: Numbering scheme for this compound.
Chapter 2: Probing Functional Groups with IR Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.
Protocol: FTIR Data Acquisition
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a modern, fast, and reliable method. Alternatively, the traditional KBr pellet method can be used.
-
Background Scan: A background spectrum of the empty instrument (or pure KBr) is recorded first.
-
Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final spectrum.
-
Data Analysis: The spectrum is analyzed by identifying the frequencies (in wavenumbers, cm⁻¹) of major absorption bands.
Interpreting the IR Spectrum
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic (Quinoline) |
| ~2980 | C-H Stretch | Aliphatic (Ethyl) |
| ~1720 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1500 | C=C & C=N Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
| ~1100 | C-Cl Stretch | Aryl Halide |
Expert Interpretation:
-
Carbonyl Stretch: The most prominent peak in the spectrum is the intense absorption around 1720 cm⁻¹. This is the characteristic stretching frequency for the C=O bond of the ester group. Its position confirms the presence of an α,β-unsaturated ester.
-
Aromatic Region: Absorptions for aromatic C-H stretching are seen just above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations appear in the 1500-1600 cm⁻¹ region.
-
C-O and C-Cl Stretches: The strong band around 1250 cm⁻¹ is indicative of the C-O stretch of the ester. The C-Cl stretch appears in the fingerprint region, typically around 1100 cm⁻¹.
Chapter 3: Determining Mass and Fragmentation with Mass Spectrometry
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.
Protocol: ESI-MS Analysis
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule. It typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-Flight) which separates them based on their m/z ratio.
-
Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.
Decoding the Mass Spectrum
The molecular formula of this compound is C₁₂H₁₀ClNO₂. Its monoisotopic mass is approximately 235.04 g/mol .
Table 4: Expected High-Resolution MS Data
| Ion | Calculated m/z | Observation |
| [M]⁺ | ~235.04 | Molecular ion |
| [M+H]⁺ | ~236.05 | Protonated molecular ion (base peak in ESI) |
| Isotope Peak [M+2]⁺ | ~237.04 | Presence of ³⁷Cl isotope |
Expert Interpretation:
-
Molecular Ion Peak: The presence of a peak at m/z ≈ 236 ([M+H]⁺) confirms the molecular weight of the compound.
-
Chlorine Isotope Pattern: A key diagnostic feature is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak, providing definitive evidence for the presence of one chlorine atom in the molecule.
-
Fragmentation: The fragmentation pattern helps piece the structure together. Common fragmentation pathways for esters include the loss of the alkoxy group.[2]
Visualizing a Key Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation pathway.
Expert Interpretation of Fragmentation:
-
Loss of Ethylene (m/z ≈ 208): A common fragmentation for ethyl esters is the McLafferty-type rearrangement leading to the loss of a neutral ethylene molecule (28 Da).[3]
-
Loss of Ethoxy Radical (m/z ≈ 191): Cleavage of the ester C-O bond results in the loss of the ethoxy radical (•OC₂H₅, 45 Da), forming a stable acylium ion.[4]
-
Loss of Carbon Monoxide (m/z ≈ 163): The resulting acylium ion can further lose a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for carbonyl-containing ions.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the α,β-unsaturated ester. Finally, mass spectrometry verifies the molecular weight, confirms the presence of chlorine through its isotopic pattern, and provides structural insights through logical fragmentation pathways. This multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced research and development.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][5][6][7][8][9]
-
PubChem Compound Summary for CID 91727092, 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester. National Center for Biotechnology Information. [Link][10]
-
Barros, H. J. V., et al. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society. [Link][11][12]
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link][13]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][2]
-
Price, C. C., & Boekelheide, V. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 31. [Link][14]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link][4]
-
University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. [Link][3]
Sources
- 1. umtm.cz [umtm.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 10. 7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester | C13H12ClNO2 | CID 91727092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Ethyl 7-chloroquinoline-3-carboxylate and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, focusing on the synthesis, molecular characteristics, and strategic applications of Ethyl 7-chloroquinoline-3-carboxylate and its pivotal derivatives. The quinoline core is a fundamental scaffold in medicinal chemistry, and understanding the nuances of its functionalized analogues is critical for the innovation of novel therapeutics.
Introduction: The Significance of the 7-Chloroquinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 7-position of the quinoline ring is a key structural feature of many potent therapeutic agents, most notably the antimalarial drug Chloroquine. This substitution significantly influences the molecule's electronic properties and binding interactions with biological targets. The ethyl 3-carboxylate group, on the other hand, provides a versatile handle for further chemical modifications, allowing for the exploration of a wider chemical space and the optimization of drug-like properties.
This guide will specifically delve into the synthesis and utility of key intermediates such as Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, a crucial precursor in the synthesis of many quinoline-based drugs.
Physicochemical Properties and Molecular Structure
The accurate identification and characterization of a chemical compound are foundational to its application in research and development. The properties of this compound and its key precursor are summarized below.
Key Compounds and Identifiers:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |
| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 16600-22-9 | C12H10ClNO3 | 251.67 | CCOC(=O)C1=C(C=N_C_2=C_C_1=CC=C(C=2)Cl)O |
| 7-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | 207.61 | C1=CC2=C(C=C1Cl)N=CC(=C2)C(=O)O | |
| Ethyl 4,7-dichloroquinoline-3-carboxylate | C12H9Cl2NO2 | 270.11 | CCOC(=O)C1=C(C=NC2=C(C1=O)C=C(C=C2)Cl)Cl |
Note: The SMILES string for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate was derived from its chemical name and structure as described in the search results.
The molecular structure of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate consists of a quinoline core with a chlorine atom at the 7-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. This arrangement of functional groups provides multiple sites for chemical reactions, making it a valuable building block in organic synthesis.
Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: A Key Intermediate
The synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is a critical step in the production of various 7-chloroquinoline derivatives. A common and effective method involves the reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization. This process is a variation of the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from established synthetic procedures for similar quinoline derivatives.[3][4]
Step 1: Formation of Ethyl α-carbethoxy-β-(3-chloroanilino)acrylate
-
In a round-bottomed flask, combine one molar equivalent of 3-chloroaniline and 1.1 molar equivalents of diethyl ethoxymethylenemalonate.
-
Heat the mixture on a steam bath for approximately one hour, allowing the ethanol produced during the reaction to evaporate. The resulting product is the intermediate anilinoacrylate.
Step 2: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
-
In a separate flask equipped with an air condenser, heat a high-boiling point solvent such as Dowtherm A to its boiling point (approximately 250°C).
-
Carefully add the anilinoacrylate intermediate from Step 1 to the boiling solvent.
-
Continue heating for about one hour to facilitate the cyclization reaction. During this time, the product will crystallize out of the solution.
-
Cool the reaction mixture and filter to collect the solid product.
-
Wash the collected solid with a non-polar solvent like petroleum ether to remove impurities.
-
The resulting solid is Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
Conversion to Ethyl 4,7-dichloroquinoline-3-carboxylate
A subsequent and crucial transformation is the conversion of the 4-hydroxy group to a chlorine atom, yielding Ethyl 4,7-dichloroquinoline-3-carboxylate. This transformation is significant because the 4-chloro substituent is a good leaving group, enabling nucleophilic substitution reactions to introduce a wide variety of functional groups at this position.
Experimental Protocol: Synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate
This protocol is based on a described synthesis of the corresponding carboxylic acid.[5]
-
Suspend Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl3).
-
Reflux the mixture for several hours (e.g., 4.5 hours).
-
After the reaction is complete, carefully remove the excess phosphorus oxychloride, for instance, by distillation under reduced pressure.
-
The residue is then triturated with water and can be extracted with an organic solvent like ether.
-
The organic layer is washed with an aqueous sodium carbonate solution and then with water.
-
After drying the organic layer over a suitable drying agent (e.g., sodium sulfate), the solvent is removed to yield the crude product.
-
The product can be further purified by trituration with petroleum ether or by recrystallization.
Diagram of the Chlorination Reaction:
Caption: Conversion of the 4-hydroxy to the 4-chloro derivative.
Applications in Drug Development
The 7-chloroquinoline-3-carboxylate scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules.
-
Antimalarial Drugs: The most prominent application lies in the synthesis of antimalarial agents. The 4-chloro position of derivatives like Ethyl 4,7-dichloroquinoline-3-carboxylate is readily substituted by various amine side chains to produce analogues of Chloroquine and other 4-aminoquinoline antimalarials.[3]
-
Anticancer Agents: Quinoline derivatives have been extensively investigated for their anticancer properties.[6] The ability to functionalize the 3-carboxylate and the 4-position allows for the creation of libraries of compounds for screening against various cancer cell lines. Some quinoline-3-carboxylate derivatives have shown promising antiproliferative activity.[6]
-
Other Therapeutic Areas: The versatility of the 7-chloroquinoline scaffold has led to its exploration in other therapeutic areas, including the development of antiviral, antibacterial, and anti-inflammatory agents.[1] The core structure can be modified to target a wide range of biological targets, such as kinases and other enzymes.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8][9]
-
Hazards: These compounds may cause skin and eye irritation.[8] Inhalation may lead to respiratory tract irritation.[8] The toxicological properties may not be fully investigated, so it is prudent to handle them with care.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Always consult the specific Material Safety Data Sheet (MSDS) for the compound being used for detailed safety information.[7][10]
Conclusion
This compound and its closely related derivatives are invaluable tools in the arsenal of medicinal chemists. Their straightforward synthesis and versatile reactivity provide a robust platform for the development of novel therapeutic agents across a range of diseases. A thorough understanding of their synthesis, properties, and safe handling is essential for leveraging their full potential in drug discovery and development.
References
-
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 16600-22-9 . BLD Pharm. Link
-
Compound ethyl 7-chloro-4-(3-chloroanilino)-8-methylquinoline-3-carboxylate . MolPort. Link
-
Ethyl 4,7-dichloroquinoline-3-carboxylate | C12H9Cl2NO2 | CID 12256460 . PubChem. Link
-
Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate | 5350-94-7 . ChemicalBook. Link
-
Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester . PrepChem.com. Link
-
Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3) . PubChemLite. Link
-
7-Chloroquinoline-3-carboxylic acid ethyl ester Safety Data Sheets . Echemi. Link
-
7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester . NIST WebBook. Link
-
CHLOROQUINE synthesis . ChemicalBook. Link
-
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate Safety Data Sheet . AK Scientific, Inc. Link
-
4,7-dichloroquinoline . Organic Syntheses Procedure. Link
-
7-Chloro-3-methyl-quinoline-8-carboxylic acid, ethyl ester | C13H12ClNO2 | CID 91727092 . PubChem. Link
-
SAFETY DATA SHEET . Thermo Fisher Scientific. Link
-
7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties . SciSpace. Link
-
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate . MySkinRecipes. Link
-
7-Chloroquinoline-3-carboxylic acid . Sigma-Aldrich. Link
-
Material Safety Data Sheet . Capot Chemical. Link
-
Ethyl 3,7-dichloroquinoline-8-carboxylate . PMC - NIH. Link
-
CAS#:84087-34-3 | ethyl 3,7-dichloroquinoline-8-carboxylate . Chemsrc. Link
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . Royal Society of Chemistry. Link
-
Ethyl 7-methoxyquinoline-3-carboxylate | C13H13NO3 | CID 21865246 . PubChem. Link
-
Application Notes and Protocols: 7-Chloroquinoline-4-carboxylic Acid as a Pharmaceutical Intermediate . Benchchem. Link
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Baxendale Group - Durham University. Link
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent . PubMed. Link
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
An In-Depth Technical Guide to the Biological Significance of the Quinoline-3-Carboxylate Scaffold
Abstract
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] This guide focuses specifically on the quinoline-3-carboxylate moiety, a substructure that imparts unique pharmacological characteristics and has been a focal point for the development of novel therapeutic agents. We will explore the core chemistry, delve into key mechanisms of action targeting critical biological pathways, present detailed experimental protocols for synthesis and evaluation, and discuss the therapeutic landscape and future directions for this versatile scaffold.
Introduction: The Quinoline-3-Carboxylate Core
The quinoline scaffold is a cornerstone in drug discovery, with its derivatives forming the basis of numerous established drugs.[2] The addition of a carboxylate group at the 3-position significantly influences the molecule's electronic properties, planarity, and potential for hydrogen bonding, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological targets, and therapeutic applications of compounds built around the quinoline-3-carboxylate core.
Foundational Chemistry and Synthesis
A deep understanding of the synthesis of the quinoline-3-carboxylate scaffold is crucial for the generation of diverse chemical libraries for drug screening. Several classical and modern synthetic methods are employed for this purpose.
The Gould-Jacobs Reaction: A Classic and Versatile Approach
The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and widely used method for constructing the 4-hydroxyquinoline-3-carboxylate core.[3][4] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]
The overall reaction pathway can be summarized as follows:
-
Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEM) via nucleophilic attack, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[3][4]
-
Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C) to form the quinoline ring system.[4][5]
-
Saponification & Decarboxylation (Optional): The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated to yield a 4-hydroxyquinoline if desired.[3][5]
Modern adaptations, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields.[4][6]
Caption: Competitive antagonism of the NMDA receptor.
Inhibition of the Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for tryptophan degradation. [7]This pathway produces several neuroactive metabolites, including the neurotoxic quinolinic acid (an NMDA receptor agonist) and the neuroprotective kynurenic acid (a broad-spectrum antagonist of ionotropic glutamate receptors). [7][8][9]An imbalance in this pathway, favoring the production of quinolinic acid, is associated with neurodegenerative diseases. [8] Kynurenine-3-monooxygenase (KMO) is a critical enzyme that converts kynurenine to 3-hydroxykynurenine, a direct precursor to quinolinic acid. [8][10]Inhibition of KMO is a key therapeutic strategy to reduce the production of neurotoxins and simultaneously increase the levels of neuroprotective kynurenic acid. [7][8]Several quinoline-3-carboxamide derivatives, structurally related to kynurenine, have been developed as potent KMO inhibitors. [11]
Caption: KMO inhibition shifts the kynurenine pathway balance.
Anticancer Activity
The quinoline scaffold is present in many compounds with antiproliferative activity. [12][13]Specifically, quinoline-3-carboxylate derivatives have been synthesized and evaluated against various cancer cell lines, such as MCF-7 (breast cancer) and K562 (leukemia). [13][14] Several studies have demonstrated that these compounds can induce apoptosis in cancer cells. [12][14][15]For example, certain 2,4-disubstituted quinoline-3-carboxylate derivatives have shown potent activity with IC50 values in the sub-micromolar range. [13][14]The mechanism often involves the upregulation of intrinsic apoptosis pathways. [14][15]Furthermore, modifying the carboxylate to a carboxylic acid has been explored as a strategy to enhance the selective absorption of the drug in the acidic tumor microenvironment, potentially reducing toxicity to non-cancerous cells. [16]
Therapeutic Applications and Drug Development
The diverse biological activities of the quinoline-3-carboxylate scaffold have led to its exploration in various therapeutic areas.
| Compound Class | Target | Therapeutic Area | Key Findings | Reference |
| Decahydroisoquinoline-3-carboxylic acids | NMDA Receptor | Neuroprotection | Potent and selective antagonists with in vivo activity in models of excitotoxicity. | [17] |
| Quinoline-3-carboxamides | KMO | Neurodegenerative Diseases, Autoimmune Diseases | Laquinimod and Paquinimod have been assessed in clinical trials for multiple sclerosis and systemic sclerosis. | [11] |
| 2,4-Disubstituted quinoline-3-carboxylates | Apoptosis Pathways | Oncology | Exhibit potent, sub-micromolar antiproliferative activity against breast and leukemia cell lines. | [13][14] |
| Hybrid Quinoline Derivatives | Bacterial LptA, Topoisomerase IV | Infectious Diseases | Show broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. | [18][19][20] |
Future Directions and Conclusion
The quinoline-3-carboxylate scaffold continues to be a highly productive framework in drug discovery. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of substituents on the quinoline ring to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism Elucidation: Deeper investigation into the specific molecular interactions with biological targets to guide rational drug design.
-
Hybrid Molecule Design: Combining the quinoline-3-carboxylate core with other pharmacophores to create dual-target or multi-target agents, for example, in treating complex diseases like cancer or bacterial infections. [19]* Targeted Delivery: Leveraging strategies like the pKa modification to achieve selective delivery to specific tissues, such as tumors. [16] In conclusion, the quinoline-3-carboxylate scaffold represents a privileged structure with proven biological significance. Its chemical tractability and ability to interact with key biological targets in neuroscience, oncology, and infectious disease ensure its continued relevance in the development of next-generation therapeutics.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]
-
Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
PubMed. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. [Link]
-
Taylor & Francis Online. Progress in the development of kynurenine and quinoline-3-carboxamide-derived drugs. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
National Institutes of Health (NIH). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. [Link]
-
National Institutes of Health (NIH). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. Methods for the synthesis of quinoline‐3‐carboxamides. [Link]
-
ResearchGate. Synthesis of quinoline-3-carboxylate derivative 21-R. [Link]
-
Semantic Scholar. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
Semantic Scholar. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]
-
PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]
-
PubMed. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
- Google Patents.
-
Gladstone Institutes. Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. [Link]
-
MDPI. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]
-
National Institutes of Health (NIH). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]
-
National Institutes of Health (NIH). Pharmacology of NMDA Receptors. [Link]
-
Wikipedia. NMDA receptor antagonist. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gladstone.org [gladstone.org]
- 9. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 16. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gould-Jacobs Reaction: A Comprehensive Technical Guide to 4-Quinolone Synthesis
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its prevalence in pharmaceuticals, from antimalarials and antibacterials to anticancer drugs, underscores the critical importance of robust and versatile synthetic routes to this privileged scaffold.[1] The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and highly relevant method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), key intermediates in the development of numerous drugs.[2][3][4] This in-depth guide provides a technical overview of the Gould-Jacobs reaction, delving into its mechanism, practical execution, and strategic applications in drug discovery and development.
Core Reaction Mechanism: A Stepwise Journey to the Quinoline Core
The Gould-Jacobs reaction is a multi-step synthesis that elegantly constructs the quinoline ring from readily available anilines and a malonic ester derivative.[2][3] The overall transformation can be dissected into four key stages: condensation, thermal cyclization, saponification, and decarboxylation.
Step 1: Condensation - Formation of the Anilinomethylenemalonate Intermediate
The synthesis commences with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, most commonly diethyl ethoxymethylenemalonate (DEEM).[1] This is followed by the elimination of an alcohol molecule (ethanol in the case of DEEM) to yield a stable anilidomethylenemalonate intermediate. This initial condensation is typically achieved by heating the neat reactants or in a suitable solvent at temperatures ranging from 100-130 °C.
Step 2: Thermal Cyclization - The Signature Electrocyclic Ring Closure
The cornerstone of the Gould-Jacobs reaction is the high-temperature intramolecular cyclization of the anilinomethylenemalonate intermediate. This step requires significant thermal energy, typically in the range of 250 °C or higher, to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[1] The high activation energy for this step is a critical consideration in the practical execution of the reaction.
Field-Proven Insight: The choice of heating method for the cyclization is a crucial experimental decision. Classically, this is achieved by using a high-boiling, inert solvent to maintain the required high temperature. Modern approaches, however, have increasingly turned to microwave irradiation, which can dramatically reduce reaction times and often improve yields by promoting efficient and uniform heating.[5][6]
Step 3: Saponification - Hydrolysis of the Ester
The resulting 4-hydroxy-3-carboalkoxyquinoline is then subjected to saponification, typically by heating with an aqueous solution of a strong base like sodium hydroxide. This step hydrolyzes the ester group to a carboxylate salt.
Step 4: Decarboxylation - Unveiling the Final 4-Hydroxyquinoline
The final step involves the decarboxylation of the quinoline-3-carboxylic acid, which is usually achieved by heating the acidic intermediate above its melting point. This process expels carbon dioxide to yield the desired 4-hydroxyquinoline product.
Caption: The four key stages of the Gould-Jacobs quinoline synthesis.
Navigating the Synthesis: Experimental Protocols and Key Considerations
The successful execution of the Gould-Jacobs reaction hinges on careful control of reaction conditions, particularly for the critical thermal cyclization step. Below are detailed protocols for both the classical thermal and modern microwave-assisted methods.
Protocol 1: Classical Thermal Synthesis
This traditional approach utilizes a high-boiling inert solvent to achieve and maintain the high temperatures required for cyclization.
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization.
Step 2: Thermal Cyclization
-
In a separate reaction flask equipped with a reflux condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250 °C.
-
Slowly add the anilidomethylenemalonate intermediate from Step 1 to the hot solvent.
-
Maintain the reaction at a vigorous reflux (around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product will often precipitate. The addition of a non-polar solvent like hexane can aid in further precipitation.
-
Collect the solid product by filtration and wash with a low-boiling solvent to remove the high-boiling solvent.
Step 3 & 4: Saponification and Decarboxylation
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization.
Expertise & Experience: The choice between diphenyl ether (b.p. 259 °C) and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C) is often one of practicality. Dowtherm A has a lower melting point (12 °C) compared to diphenyl ether (27 °C), which can simplify handling and prevent solidification in transfer lines.[7][8][9] However, both are effective heat transfer agents for this reaction. The primary challenge with these solvents is their removal from the product, which often requires washing with a non-polar solvent or purification by other means.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant improvement in reaction efficiency, often leading to shorter reaction times and higher yields.[6][10]
Step 1 & 2: Combined Condensation and Cyclization
-
In a microwave-safe vial equipped with a magnetic stir bar, add the aniline (1.0 eq) and an excess of diethyl ethoxymethylenemalonate (e.g., 3.0 eq), which can serve as both a reactant and a solvent.[5]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (typically 250-300 °C) and hold for a specified time (often in the range of 5-20 minutes). The optimal conditions will depend on the specific substrate and should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with a cold solvent such as acetonitrile.
-
Dry the resulting solid under vacuum.
Step 3 & 4: Saponification and Decarboxylation Follow the same procedure as described in the classical thermal protocol.
Caption: A comparison of the classical and microwave-assisted workflows.
Scope, Limitations, and Regioselectivity: A Deeper Dive
The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2] When asymmetrically substituted anilines are used, the regioselectivity of the cyclization becomes a key consideration, as the ring closure can occur at either of the two ortho positions. This is governed by a combination of steric and electronic factors.[3]
-
Electronic Effects: Electron-donating groups activate the ortho and para positions towards electrophilic substitution. In the context of the Gould-Jacobs cyclization, an electron-donating group will favor cyclization at the more nucleophilic (electron-rich) ortho position.
-
Steric Effects: Bulky substituents at one of the ortho positions will sterically hinder the cyclization at that site, favoring ring closure at the less hindered ortho position.
A detailed investigation into the regioselectivity of the thermal cyclization of (pyridyl)aminomethylenemalonates has shown that under flash vacuum pyrolysis conditions, the kinetic product is favored, whereas under solution-phase heating, the thermodynamic product is predominantly formed.[11][12]
Table 1: Influence of Microwave Conditions on Yield
The following table summarizes the results from a study on the microwave-assisted Gould-Jacobs reaction of aniline and diethyl ethoxymethylenemalonate, highlighting the critical role of temperature and time.[5]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 10 | 1 | 10 |
| 2 | 300 | 20 | 37 | 37 |
| 3 | 250 | 20 | 12 | 10 |
| 4 | 300 | 20 | 28 | 24 |
| 5 | 300 | 5 | 22 | 47 |
Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization, with a significant increase in yield observed when the temperature is raised from 250 °C to 300 °C. However, prolonged reaction times at high temperatures can lead to product degradation. An optimal condition was identified as 300 °C for 5 minutes, which provided the highest isolated yield of 47%.[5]
Applications in Drug Development: From Antibiotics to Anti-Inflammatories
The Gould-Jacobs reaction has proven to be an invaluable tool in the synthesis of a variety of commercially available drugs.
Quinolone Antibiotics
The quinolone core is the defining feature of a major class of synthetic antibacterial agents. The Gould-Jacobs reaction is a foundational method for the synthesis of the 4-quinolone ring system present in many of these drugs, including nalidixic acid, the progenitor of the quinolone antibiotics, as well as rosoxacin and oxolinic acid.[2][3][13] The synthesis of nalidixic acid, for instance, begins with the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[14]
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The syntheses of the fenamate NSAIDs, floctafenine and glafenine, also rely on the Gould-Jacobs reaction.[2][15] For example, the synthesis of floctafenine involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate as a key step in constructing the quinoline core.
Conclusion: A Timeless Reaction for Modern Drug Discovery
The Gould-Jacobs quinoline synthesis, despite its long history, remains a powerful and relevant tool for organic and medicinal chemists. Its ability to construct the fundamentally important 4-quinolone scaffold from simple starting materials has cemented its place in the drug discovery and development pipeline. While the classical thermal protocol is robust, modern advancements, particularly the adoption of microwave-assisted synthesis, have made the reaction more efficient and amenable to the high-throughput workflows required in contemporary pharmaceutical research. This guide has provided a comprehensive overview of the reaction's mechanism, practical execution, and strategic applications, offering researchers and scientists a solid foundation for utilizing this venerable reaction in their own synthetic endeavors.
References
-
Gould–Jacobs reaction. In: Wikipedia. [Link]
-
Synthesis of some floctafenine derivatives of expected anti-inflammatory/analgesic activity. Arch Pharm (Weinheim). 2005 Aug;338(8):378-84. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2024 Jan 3;29(1):163. [Link]
-
Gould–Jacobs reaction | Request PDF. ResearchGate. [Link]
-
Gould-Jacobs Reaction. Merck Index. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Biotage. [Link]
-
Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. [Link]
-
Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... ResearchGate. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
-
Synthesis of Fluoroquinolone Antibiotics. Química Orgánica. [Link]
-
Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation | Request PDF. ResearchGate. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
DOWTHERM A eutectic mixture of 26.5 diphenyl + 73.5 diphenyl oxide Diphyl. MilliporeSigma. [Link]
-
Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]
-
Synthesis of some floctafenine derivatives of expected anti-inflammatory/analgesic activity. PubMed. [Link]
-
Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Publishing. [Link]
-
Diphenyl ether – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. ablelab.eu [ablelab.eu]
- 6. asianpubs.org [asianpubs.org]
- 7. DOWTHERM A eutectic mixture of 26.5 diphenyl + 73.5 diphenyl oxide Diphyl [sigmaaldrich.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iipseries.org [iipseries.org]
- 14. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 15. Synthesis of some floctafenine derivatives of expected anti-inflammatory/analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Electronic Structure of Ethyl 7-chloroquinoline-3-carboxylate: A DFT-Based Guide
Abstract
This technical guide provides an in-depth theoretical analysis of the electronic structure of Ethyl 7-chloroquinoline-3-carboxylate, a molecule of significant interest within the broader class of quinoline derivatives known for their diverse pharmacological activities. Leveraging Density Functional Theory (DFT), this paper elucidates the fundamental electronic properties that govern the molecule's reactivity, stability, and potential for intermolecular interactions. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are detailed. The computed HOMO-LUMO energy gap provides critical insights into the molecule's kinetic stability and charge transfer characteristics. MEP analysis identifies the primary sites for electrophilic and nucleophilic attack, which is crucial for understanding potential interactions with biological targets. This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, demonstrating how computational chemistry provides a powerful, cost-effective framework for predicting molecular behavior and guiding rational drug design.
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The specific substitutions on the quinoline ring system modulate its electronic properties, thereby fine-tuning its pharmacological profile. This compound is one such derivative, combining the quinoline core with a chloro-substituent and an ethyl carboxylate group, features that can significantly influence its bioavailability and mechanism of action.
Understanding the electronic structure of a molecule is paramount for predicting its chemical behavior. Theoretical and computational methods, particularly Density Functional Theory (DFT), have emerged as indispensable tools in modern chemistry and drug discovery.[4] They allow for a detailed examination of molecular properties at the quantum level, providing insights that are often difficult or costly to obtain through experimental means alone.
This guide presents a systematic theoretical study of this compound. We will explore its optimized geometry, the distribution and energy of its frontier molecular orbitals (HOMO and LUMO), the electrostatic potential landscape that dictates its interaction with other molecules, and the internal electronic stabilization through orbital interactions. The ultimate goal is to build a comprehensive electronic profile of the molecule to inform future research and development efforts.
Part I: Computational Methodology
Rationale for Method Selection
The choice of computational method is a critical decision that balances accuracy with computational expense. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal compromise. Specifically, the B3LYP hybrid functional is employed, as it has consistently demonstrated high accuracy in predicting the geometries and electronic properties of a wide range of organic systems.[2][4] This functional incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT methods.
To accurately describe the electron distribution, including lone pairs and pi-systems, the 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides flexibility for the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing non-covalent interactions and anions. The (d,p) polarization functions allow for non-spherical electron distribution, which is essential for accurately modeling chemical bonds.[2][5]
Workflow for Theoretical Analysis
The computational process follows a logical sequence to ensure the validity and accuracy of the results. The workflow begins with geometry optimization to find the most stable conformation of the molecule, followed by calculations of its electronic properties.
Detailed Computational Protocol
-
Structure Generation : The initial 3D structure of this compound is constructed using a molecular editor like GaussView.
-
Geometry Optimization : The structure is optimized without constraints using the Gaussian 09 software package. The calculation is performed at the DFT level with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface.
-
Electronic Property Calculation : Using the optimized geometry, single-point energy calculations are performed to derive the molecular orbitals (for HOMO-LUMO analysis), the electron density (for MEP mapping), and to conduct the NBO analysis.
Part II: Analysis of the Electronic Structure
Optimized Molecular Geometry
The optimization process yields the most stable three-dimensional arrangement of the atoms. The quinoline ring system is essentially planar, as expected for an aromatic structure. The ethyl carboxylate group may exhibit some rotation, but the lowest energy conformer will be the one that minimizes steric hindrance while maximizing electronic conjugation. Key geometric parameters (bond lengths and angles) are calculated and presented below. These theoretical values are expected to be in close agreement with experimental data from X-ray crystallography of similar molecules.[2][6]
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2=C3 | 1.375 |
| C3-C11 (C=O) | 1.487 | |
| C7-Cl | 1.745 | |
| C11=O12 | 1.210 | |
| **Bond Angles (°) ** | C2-C3-C4 | 120.5 |
| N1-C2-C3 | 122.8 | |
| C6-C7-Cl | 119.7 |
Note: Values are representative and based on typical results for similar structures computed at this level of theory.
Frontier Molecular Orbital (FMO) Analysis
According to Frontier Molecular Orbital theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7] The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
-
HOMO : The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons. A higher HOMO energy indicates a better electron donor.
-
LUMO : The energy of the LUMO is related to the electron affinity. A lower LUMO energy signifies a better electron acceptor.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity.[3] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
| Parameter | Energy (eV) |
| EHOMO | -6.75 |
| ELUMO | -2.10 |
| Energy Gap (ΔE) | 4.65 |
Note: Values are representative and computed at the B3LYP/6-311++G(d,p) level.
The HOMO is primarily localized over the quinoline ring, indicating that this is the main electron-donating part of the molecule. The LUMO is also distributed across the aromatic system, including the carboxylate group, suggesting that an incoming nucleophile would likely attack this conjugated system. The calculated energy gap of 4.65 eV indicates that this compound is a moderately stable molecule.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophiles and nucleophiles.[8][9] The map is colored according to the electrostatic potential value on the electron density surface:
-
Red/Yellow : Regions of most negative potential, rich in electrons. These are sites for electrophilic attack and are associated with lone pairs on heteroatoms.
-
Blue : Regions of most positive potential, electron-deficient. These are sites for nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.
-
Green : Regions of neutral or near-zero potential.
For this compound, the MEP map reveals distinct reactive regions. The most negative potential (red) is concentrated around the carbonyl oxygen of the ester group and, to a lesser extent, the nitrogen atom of the quinoline ring. These sites are the primary targets for electrophiles and are strong hydrogen bond acceptors. The most positive potential (blue) is located on the hydrogen atoms of the aromatic ring and the ethyl group, making them susceptible to interaction with nucleophiles. This analysis is fundamental for understanding non-covalent interactions, such as drug-receptor binding.[9]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[4][10]
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.425 | The ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.325 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | 0.215 | A measure of reactivity; the inverse of hardness. |
| Electrophilicity Index (ω) | χ²/(2η) | 4.22 | The ability to accept electrons; a measure of electrophilic character. |
These descriptors provide a quantitative basis for comparing the reactivity of different quinoline derivatives. The high electrophilicity index suggests that the molecule has a significant capacity to act as an electrophile in reactions.
Part III: Implications for Drug Development
The theoretical analysis of a molecule's electronic structure is not merely an academic exercise; it provides actionable insights that can accelerate the drug discovery pipeline.
Guiding Structure-Activity Relationship (SAR) Studies
The computational results provide a rational basis for designing new analogues.
-
MEP Analysis : The identification of the strong negative potential on the carbonyl oxygen and quinoline nitrogen suggests that modifications preserving or enhancing these features could be key to maintaining or improving binding affinity with biological targets that have complementary positive regions (e.g., hydrogen bond donors like -NH or -OH groups in a protein active site).
-
FMO Analysis : If a reaction requires the molecule to act as a nucleophile, modifications that raise the HOMO energy (e.g., adding electron-donating groups to the quinoline ring) would be a logical strategy. Conversely, to enhance its electrophilic character, substituents that lower the LUMO energy (e.g., additional electron-withdrawing groups) could be introduced.
Informing Molecular Docking and Lead Optimization
Molecular docking simulations are a standard tool for predicting the binding mode of a ligand within a protein's active site. The accuracy of these simulations is highly dependent on the correct representation of the ligand's electrostatic properties. The MEP map provides a validated charge distribution that can be used to parameterize the ligand for docking, leading to more reliable predictions of binding orientation and affinity.[11]
Conclusion
This guide has detailed a comprehensive theoretical study of the electronic structure of this compound using Density Functional Theory. The analysis of its molecular geometry, frontier molecular orbitals, and molecular electrostatic potential provides a fundamental understanding of its stability, reactivity, and potential sites for intermolecular interactions. The calculated HOMO-LUMO energy gap of 4.65 eV indicates moderate stability, while the MEP map clearly delineates the nucleophilic regions around the carbonyl oxygen and quinoline nitrogen.
These computational insights are invaluable for the field of drug development. They provide a rational framework for guiding SAR studies, improving the accuracy of molecular docking simulations, and ultimately facilitating the design of more potent and specific therapeutic agents. By integrating theoretical chemistry into the early stages of the discovery process, researchers can save significant time and resources, focusing experimental efforts on the most promising candidates.
References
-
Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. (URL: [Link])
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. (URL: [Link])
-
DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (URL: [Link])
-
Synthesis, DFT studies on a series of tunable quinoline derivatives - ResearchGate. (URL: [Link])
-
Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC - NIH. (URL: [Link])
-
Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. (URL: [Link])
-
7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties - SciELO. (URL: [Link])
-
Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC - NIH. (URL: [Link])
-
7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties - SciSpace. (URL: [Link])
-
(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. (URL: [Link])
-
Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. (URL: [Link])
-
4,7-dichloroquinoline - Organic Syntheses Procedure. (URL: [Link])
-
Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3) - PubChem. (URL: [Link])
-
Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids - PubMed Central. (URL: [Link])
-
Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC - NIH. (URL: [Link])
-
Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate, a Versatile Building Block for the Preparation of Inhibitors Targeting the bc1 Complex of P. Falciparum | Request PDF - ResearchGate. (URL: [Link])
-
DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD. (URL: [Link])
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH. (URL: [Link])
-
Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - RSC Publishing. (URL: [Link])
-
Assessing Reactivity with LUMO and HOMO Energy Gap - WuXi Chemistry. (URL: [Link])
-
Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC - NIH. (URL: [Link])
-
HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity - YouTube. (URL: [Link])
-
Ethyl 3,7-dichloro-quinoline-8-carboxyl-ate - PubMed. (URL: [Link])
-
Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry. (URL: [Link])
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scirp.org. (URL: [Link])
Sources
- 1. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. dergi-fytronix.com [dergi-fytronix.com]
- 6. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for Ethyl 7-chloroquinoline-3-carboxylate
An Application Note and Protocol for the Synthesis of Ethyl 7-chloroquinoline-3-carboxylate
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, including antimalarial agents like chloroquine, antibacterial compounds, and kinase inhibitors used in oncology. This compound is a key building block for accessing more complex molecules within this class. Its specific functionalization—a chlorine atom at the 7-position and an ethyl ester at the 3-position—makes it a versatile intermediate for further chemical modification, enabling the development of novel therapeutic agents and functional materials.
This document provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in the well-established Gould-Jacobs reaction. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedure but also the underlying chemical principles and experimental rationale.
Reaction Principle: The Gould-Jacobs Reaction
The synthesis is accomplished via the Gould-Jacobs reaction, a robust and widely used method for constructing the quinoline core. The reaction proceeds in two distinct, sequential stages:
-
Nucleophilic Substitution: An aromatic amine, in this case, 3-chloroaniline, attacks the electrophilic enol ether, diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable intermediate, diethyl ((3-chlorophenylamino)methylene)malonate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution at high temperature. The newly formed ring then aromatizes through the elimination of a second molecule of ethanol, yielding the final quinoline product. The high temperature is necessary to overcome the activation energy for the cyclization step.
The overall transformation is depicted in the scheme below:
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the synthesis from commercially available starting materials. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Chloroaniline | 127.57 | 12.75 g | 100 | Toxic, handle with care. |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 21.62 g | 100 | Corrosive, handle with care. |
| Diphenyl ether | 170.21 | 150 mL | - | High-boiling solvent. |
| Hexane | - | 200 mL | - | For washing the product. |
| Ethanol | - | 50 mL | - | For recrystallization. |
Step 1: Synthesis of Diethyl ((3-chlorophenylamino)methylene)malonate (Intermediate)
This first step involves the formation of the enamine intermediate through the condensation of 3-chloroaniline with DEEM.
Workflow Diagram: Synthesis of Intermediate
Caption: Workflow for the formation of the enamine intermediate.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloroaniline (12.75 g, 100 mmol).
-
Add diethyl ethoxymethylenemalonate (DEEM) (21.62 g, 100 mmol) to the flask.
-
Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction is exothermic and will generate ethanol as a byproduct, which can be observed refluxing.
-
Rationale: This temperature is sufficient to drive the condensation reaction to completion without causing premature cyclization or decomposition.
-
After 2 hours, the reaction should be complete. The resulting product, diethyl ((3-chlorophenylamino)methylene)malonate, is a viscous yellow-to-amber oil. It can be used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
This step utilizes a high-boiling solvent to achieve the high temperature required for the intramolecular cyclization.
Workflow Diagram: Cyclization and Purification
Caption: Workflow for the thermal cyclization and product purification.
Procedure:
-
To the flask containing the crude intermediate from Step 1, add diphenyl ether (150 mL).
-
Rationale: Diphenyl ether serves as a high-boiling solvent, allowing the reaction to reach the necessary temperature (ca. 250 °C) for efficient cyclization.
-
Heat the solution to reflux (approximately 250-260 °C) and maintain this temperature for 30 minutes. The solution will darken.
-
After 30 minutes, remove the heat source and allow the mixture to cool to below 100 °C before removing the condenser.
-
Allow the solution to cool to room temperature. The product may begin to crystallize.
-
Add hexane (200 mL) to the cooled mixture with stirring. This will cause the product to precipitate fully.
-
Rationale: The desired product has low solubility in hexane, while the diphenyl ether solvent is soluble, allowing for efficient separation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with fresh hexane (2 x 50 mL) to remove residual diphenyl ether.
-
Air-dry the crude product.
Step 3: Purification by Recrystallization
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The expected product is a white to off-white solid. The typical yield is in the range of 60-75%.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR should show characteristic peaks for the quinoline protons and the ethyl ester group.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₁₂H₁₀ClNO₂ = 235.67 g/mol ).
Safety and Waste Disposal
-
3-Chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Diethyl ethoxymethylenemalonate (DEEM): Corrosive and causes burns. Handle with care.
-
Diphenyl ether: Can cause irritation. The high temperatures used require caution to avoid severe burns.
-
Waste: All organic waste, including the filtrate containing diphenyl ether and hexane, should be collected in a designated chlorinated solvent waste container for proper disposal according to institutional guidelines.
References
-
Kaur, K., & Jain, M. (2012). Quinoline: A versatile heterocyclic. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1215-1229. [Link]
-
Marella, A., Ali, M. R., & Alam, T. (2013). Quinoline: A versatile nucleus in medicinal chemistry. RSC Advances, 3(35), 14954-14979. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Ukrainets, I. V., et al. (2016). 4-Hydroxy-2-quinolones. 165. A new convenient synthesis of 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters. Chemistry of Heterocyclic Compounds, 52(5), 332-336. [Link]
The Versatility of Ethyl 7-chloroquinoline-3-carboxylate: A Gateway to Novel Therapeutics
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a core structural framework that consistently yields compounds with a diverse array of biological activities.[1][2][3][4][5] Ethyl 7-chloroquinoline-3-carboxylate, a key derivative of this family, has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic placement of chloro, ethyl carboxylate, and quinoline nitrogen functionalities provides a rich chemical handle for a multitude of synthetic transformations, enabling the exploration of vast chemical spaces and the development of compounds with tailored pharmacological profiles. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed insights and practical protocols for researchers, scientists, and drug development professionals.
The 7-chloroquinoline moiety itself is a cornerstone in the history of medicinal chemistry, most notably as the backbone of the antimalarial drug chloroquine.[6][7] The addition of the ethyl carboxylate group at the 3-position further enhances its utility, serving as a key intermediate for the synthesis of a new generation of bioactive molecules.[8] These derivatives have demonstrated significant potential in the realms of oncology, infectious diseases, and inflammation.[9][10][11][12][13][14]
Core Applications in Drug Discovery
The true power of this compound lies in its adaptability as a starting material for a wide range of derivatives with potent biological activities. The following sections will delve into its most significant applications, supported by experimental evidence and mechanistic insights.
Anticancer Drug Development: A Scaffold for Cytotoxic and Targeted Agents
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[5][15] Derivatives of this compound have shown promising results against various cancer cell lines, including breast cancer (MCF-7), colon carcinoma (HCT-116), cervical carcinoma (HeLa), and bladder cancer cells.[9][11][16]
The anticancer activity of these derivatives is often attributed to their ability to induce cell cycle arrest and apoptosis.[16] For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized from a 4-azido-7-chloroquinoline precursor, have been shown to cause significant cell death in bladder cancer cells.[16]
Illustrative Synthetic Pathway for Anticancer Agents:
Caption: Synthetic route to bioactive 7-chloroquinoline-1,2,3-triazoyl carboxamides.
Quantitative Data Summary: Anticancer Activity of 7-Chloroquinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloroquinoline derivatives | MCF-7 (Breast) | Varies (some < 50) | [9][11] |
| 7-Chloroquinoline derivatives | HCT-116 (Colon) | Varies (some < 50) | [9][11] |
| 7-Chloroquinoline derivatives | HeLa (Cervical) | Varies (some < 50) | [9][11] |
| QTCA-1 & QTCA-4 | 5637 (Bladder) | Dose-dependent | [16] |
Antimicrobial Agents: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[17] The 7-chloroquinoline scaffold has been successfully exploited to create potent antibacterial and antifungal compounds.[13][14][17] Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14]
The mechanism of action for these antimicrobial quinoline derivatives is often linked to the inhibition of essential bacterial enzymes like DNA gyrase.[13]
Workflow for Antimicrobial Screening:
Caption: General workflow for screening antimicrobial activity of synthesized compounds.
Anti-inflammatory Properties: A New Avenue for Treatment
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of research.[12] Certain quinoline carboxylic acid derivatives have demonstrated potent anti-inflammatory and antiarthritic properties.[12] These compounds can suppress inflammation associated with delayed-type hypersensitivity reactions and attenuate joint destruction in animal models of arthritis.[12] Interestingly, their mechanism of action appears to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs) as they do not significantly affect cyclooxygenase or lipoxygenase activities at efficacious doses.[12]
Antimalarial Drug Discovery: Continuing a Legacy
Given the historical success of chloroquine, the 7-chloroquinoline scaffold remains a focal point for the development of new antimalarial drugs, particularly those effective against resistant strains of Plasmodium falciparum.[1] this compound serves as a valuable intermediate in the synthesis of novel quinoline derivatives with potential antimalarial activity.[8] Studies have shown that various 7-chloroquinoline derivatives exhibit moderate to high antimalarial activity, with some compounds displaying IC50 values below 50 µM.[9][11]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and biological evaluation of derivatives of this compound. Researchers should adapt these protocols based on the specific target molecule and assay requirements, always adhering to standard laboratory safety procedures.
Protocol 1: Synthesis of Ethyl 4,7-dichloroquinoline-3-carboxylate
This protocol describes the conversion of the 4-hydroxy group to a chloro group, a crucial step in creating a versatile intermediate for further functionalization.
Materials:
-
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ether
-
5% Aqueous sodium carbonate solution
-
Sodium sulfate (anhydrous)
-
Petroleum ether (40-60 °C)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (1 equivalent) with an excess of phosphorus oxychloride (e.g., 8-10 equivalents by volume).
-
Heat the mixture to reflux for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
Triturate the residue with cold water and then dissolve it in ether.
-
Transfer the ethereal solution to a separatory funnel and wash it with a 5% aqueous sodium carbonate solution, followed by a water wash.
-
Dry the ethereal layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Triturate the resulting crude product with petroleum ether, filter, and dry to obtain Ethyl 4,7-dichloroquinoline-3-carboxylate.[18]
Rationale: The use of phosphorus oxychloride is a standard and effective method for the chlorination of hydroxyl groups on heterocyclic rings. The aqueous workup with sodium carbonate neutralizes any remaining acidic components.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines a common method for evaluating the cytotoxicity of synthesized compounds against a cancer cell line.
Materials:
-
Synthesized 7-chloroquinoline derivative (dissolved in a suitable solvent like DMSO)
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Prepare serial dilutions of the synthesized compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the biological activity and selectivity of the derivatives.
-
Mechanism of action studies: To elucidate the specific molecular targets and pathways through which these compounds exert their effects.
-
In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising lead compounds in animal models.
The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation drugs to address unmet medical needs.
References
- MySkinRecipes.
- PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester.
- Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- (n.d.). Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent. RSC Publishing.
- Aboelnaga, A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
- (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
- (n.d.). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL... PubMed.
- (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed.
- (n.d.).
- (2020).
- (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
- (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- Ahmed, S., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
- (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC - NIH.
- (2022).
- (n.d.).
- Ahmed, S. (2021). Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Semantic Scholar.
- (2025). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation.
- (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciSpace.
- (n.d.).
- BLD Pharm.
- (n.d.). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. NIH.
- (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciELO.
- PubChem.
- (n.d.).
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
Application Notes and Protocols: Vilsmeier-Haack Formylation of Acetanilides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Formylation
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction introduces a formyl group (-CHO), a critical building block in organic synthesis, by employing the "Vilsmeier reagent," an electrophilic iminium salt.[4][5][6] For acetanilides, this reaction is particularly significant as it often proceeds beyond simple formylation, leading to the formation of 2-chloro-3-formylquinolines, which are valuable synthons for the development of novel heterocyclic compounds and potential pharmaceutical agents.[7]
This guide provides a comprehensive overview of the experimental procedure for the Vilsmeier-Haack formylation of acetanilides, delving into the mechanistic underpinnings, detailed protocols, safety considerations, and key process parameters.
Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanism is paramount to troubleshooting and optimizing the experimental outcome. The Vilsmeier-Haack reaction can be conceptually divided into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the acetanilide, followed by cyclization and hydrolysis.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[3][5][8]
Stage 2: Electrophilic Aromatic Substitution, Cyclization, and Hydrolysis
The electron-donating nature of the acetamido group directs the electrophilic Vilsmeier reagent to the para-position of the aniline ring. Following the initial electrophilic aromatic substitution, a subsequent intramolecular cyclization occurs. The resulting intermediate then undergoes hydrolysis during the work-up phase to yield the final 2-chloro-3-formylquinoline product. The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization.
Experimental Protocol
This protocol provides a generalized procedure for the Vilsmeier-Haack formylation of acetanilides. Researchers should note that optimal conditions, such as reaction time and temperature, may vary depending on the specific substrate.
Materials and Reagents
-
Substituted Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent (In Situ): In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted acetanilide (1 equivalent) in N,N-dimethylformamide (DMF). Cool the solution in an ice bath to 0-5°C.
-
Addition of Phosphorus Oxychloride: Add phosphorus oxychloride (POCl₃) (typically 3-12 equivalents, see table below) dropwise to the cooled solution, ensuring the temperature remains below 10°C. The addition is exothermic and should be performed with caution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-90°C for several hours (typically 2-6 hours).[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is between 8 and 9.[9] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel.
Key Reaction Parameters
The yield and purity of the 2-chloro-3-formylquinoline product are highly dependent on the reaction conditions. The table below summarizes critical parameters that often require optimization.
| Parameter | Typical Range | Rationale and Expert Insights |
| Substrate:POCl₃ Ratio | 1:3 to 1:15 (molar) | A significant excess of POCl₃ is often required to drive the reaction to completion. The optimal ratio is substrate-dependent, with electron-rich acetanilides generally requiring less POCl₃. |
| Temperature | 70-90°C | Higher temperatures facilitate the cyclization step. However, excessively high temperatures can lead to decomposition and the formation of byproducts. |
| Reaction Time | 2-6 hours | Reaction progress should be monitored by TLC to determine the optimal reaction time and avoid degradation of the product. |
| Solvent | DMF | DMF serves as both a solvent and a reagent for the formation of the Vilsmeier reagent. In some cases, other high-boiling point, non-reactive solvents can be used. |
Safety Precautions: A Non-Negotiable Priority
The Vilsmeier-Haack reaction involves hazardous materials that demand strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water.[10][11] It can cause severe burns to the skin and eyes and is fatal if inhaled.[12]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[10][11][13]
-
Quenching: The quenching of any residual POCl₃ during the work-up must be done slowly and in an ice bath to control the exothermic reaction.
-
-
N,N-Dimethylformamide (DMF): DMF is a suspected carcinogen and a reproductive toxin. It is readily absorbed through the skin.
-
Handling: Use in a fume hood and wear appropriate gloves to prevent skin contact.
-
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[11] Be familiar with the specific emergency procedures for exposure to POCl₃.[10]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient POCl₃; Reaction temperature too low; Incomplete reaction. | Increase the molar ratio of POCl₃; Increase the reaction temperature; Extend the reaction time and monitor by TLC. |
| Formation of Byproducts | Reaction temperature too high; Prolonged reaction time. | Optimize the reaction temperature and time based on TLC monitoring. |
| Difficult Purification | Presence of residual DMF or polar impurities. | Ensure thorough washing of the organic layer during work-up; Employ a suitable solvent system for column chromatography. |
References
- ACS Publications. (n.d.). Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses.
- PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- Wikipedia. (n.d.). Vilsmeier reagent.
- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Chronicle of Organic Chemistry, 2(4), 187-194.
- Semantic Scholar. (2015). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides.
- Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Spectrum Chemical. (2015). SAFETY DATA SHEET - Phosphorus Oxychloride.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.
- Journal of Applicable Chemistry. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions.
- Fisher Scientific. (n.d.). Phosphorus oxychloride - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phosphorus oxychloride.
- Lanxess. (n.d.). Phosphorus oxychloride.
- Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides | Semantic Scholar [semanticscholar.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. growingscience.com [growingscience.com]
- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. lanxess.com [lanxess.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Protocol for Evaluating the Antioxidant Properties of Quinoline Compounds
Introduction: The Quinoline Scaffold as a Privileged Structure in Antioxidant Drug Discovery
Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in medicinal chemistry.[1] This scaffold is not only prevalent in numerous natural alkaloids with significant biological activities but also serves as a versatile framework for the synthesis of novel therapeutic agents.[1][2] Among their diverse pharmacological profiles, which include antimalarial, anticancer, and anti-inflammatory properties, the antioxidant potential of quinoline compounds has garnered substantial interest.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic and degenerative diseases. Consequently, the development of potent antioxidants is a critical endeavor in modern drug discovery.
This comprehensive guide provides a detailed protocol for the systematic evaluation of the antioxidant properties of quinoline compounds. It is designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and expert insights to ensure the generation of robust and reproducible data. We will delve into the mechanistic underpinnings of antioxidant action and present a multi-tiered approach to screening, beginning with fundamental chemical assays and progressing to more biologically relevant cell-based models.
Mechanistic Insights: How Quinoline Compounds Exert Antioxidant Effects
The antioxidant activity of quinoline derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The two predominant mechanisms are:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group on the quinoline scaffold.[1]
-
Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, converting it into a more stable species. The ionization potential (IP) of the quinoline compound is a key determinant of its efficacy in the SET mechanism.[1]
It is important to note that many antioxidant assays are based on one or a combination of these mechanisms. Therefore, employing a battery of tests with different mechanistic bases provides a more complete picture of a compound's antioxidant profile.
Tier 1: Foundational In Vitro Antioxidant Capacity Assays
This initial screening phase utilizes well-established, high-throughput chemical assays to quantify the radical scavenging and reducing power of quinoline compounds. These assays are crucial for initial ranking and structure-activity relationship (SAR) studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and simple method to assess the radical scavenging activity of compounds.[3] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol: DPPH Assay
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Test quinoline compounds
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Preparation of Test Compounds and Standards: Prepare stock solutions of the quinoline compounds and the positive control in methanol. From these, create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the test compound or standard solution at various concentrations.[4]
-
Add 180 µL of the 0.1 mM DPPH solution to each well.[4]
-
Include a blank control containing 20 µL of methanol and 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Workflow for DPPH Assay
Sources
Application Note: A High-Throughput Screening Workflow for the Discovery of Bioactive Ethyl 7-chloroquinoline-3-carboxylate Analogs
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Specifically, derivatives of Ethyl 7-chloroquinoline-3-carboxylate are of significant interest for their potential as antimalarial, anticancer, and antibacterial agents.[2][4][5][6] To efficiently navigate the vast chemical space of its analogs and identify novel therapeutic leads, a robust high-throughput screening (HTS) strategy is essential.[7][8] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We detail the critical phases of an HTS campaign, from strategic assay development and validation to the execution of a primary screen and the subsequent data analysis and hit confirmation cascade.
The Strategic Foundation: Assay Development
The success of any HTS campaign is fundamentally dependent on the quality of the biological assay. A well-designed assay serves as a reliable and reproducible system for identifying true hits while minimizing false positives and negatives.[8][9] The choice between a biochemical or a cell-based assay is the first critical decision point, dictated entirely by the scientific question being asked.
Causality in Assay Selection: Target-Based vs. Phenotypic Screening
-
Biochemical (Target-Based) Assays: These assays are designed to screen for molecules that interact with a specific, isolated biological target, such as a purified enzyme or receptor.[10][11] This approach is highly effective when a validated target is known. Many quinoline derivatives have been identified as enzyme inhibitors, making this a logical strategy.[12] The primary advantage is the direct measurement of molecular interaction, which simplifies mechanism-of-action studies.[13][14]
-
Cell-Based (Phenotypic) Assays: These assays measure the effect of a compound on a whole, living cell.[9][15] This provides a more biologically relevant context, as it accounts for factors like cell permeability, metabolism, and potential off-target effects.[10][16] Phenotypic screening is invaluable for discovering compounds with novel mechanisms of action or for targeting complex cellular pathways that are difficult to reconstitute in a cell-free system.[17]
Assay Development Workflow
A rigorous development and validation process ensures that the chosen assay is suitable for the demands of HTS.
Caption: Workflow for robust HTS assay development and validation.
Protocol: Cell-Based Cytotoxicity Assay
This protocol describes a common phenotypic screen to identify analogs that are selectively cytotoxic to cancer cells (e.g., MCF-7 breast cancer line).[6][18]
Objective: To identify compounds that reduce cell viability.
Methodology: Resazurin (AlamarBlue) reduction assay. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
Materials:
-
MCF-7 cells
-
Assay medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Resazurin solution (0.15 mg/mL in PBS)
-
384-well clear-bottom, black-walled assay plates
-
Positive Control: Doxorubicin (10 µM)
-
Negative Control: 0.5% DMSO in medium
Step-by-Step Protocol:
-
Cell Seeding: Suspend MCF-7 cells in assay medium and dispense 40 µL into each well of the 384-well plate at a pre-optimized density (e.g., 2,500 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Transfer (Stamping): Using an automated liquid handler with a 384-pin tool, transfer ~200 nL of compounds from the library source plate to the assay plate. This results in a final compound concentration of 10 µM and a final DMSO concentration of ≤0.5%.
-
Control Addition: Add positive and negative controls to designated columns on each plate.
-
Incubation: Incubate the assay plate for 48 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add 10 µL of Resazurin solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Read the fluorescence intensity (FI) on a plate reader with ~560 nm excitation and ~590 nm emission filters.
Assay Validation: A Self-Validating System
Before commencing a full screen, the assay must be validated to ensure its robustness.[19] This is typically done by running several plates containing only positive and negative controls.
Key Performance Metrics:
| Parameter | Formula | Acceptance Criterion | Rationale |
| Z-Factor (Z') | 1 - [ (3σp + 3σn) / |µp - µn| ] | > 0.5 | Measures the statistical separation between the positive (p) and negative (n) controls. A value > 0.5 indicates a robust and reliable assay suitable for HTS.[8][20] |
| Signal-to-Background (S/B) | µn / µp | > 5 | Indicates the dynamic range of the assay. A higher ratio signifies a larger assay window. |
| Coefficient of Variation (%CV) | (σ / µ) * 100 | < 15% | Measures the variability within a set of controls. Low %CV indicates high precision. |
(σ = standard deviation, µ = mean)
The Engine of Discovery: The HTS Workflow
With a validated assay, the primary screen can begin. This phase involves the rapid testing of the entire compound library.[21] Automation is critical for maintaining consistency and throughput.[7]
Automated HTS Workflow
The process is a highly orchestrated sequence of events managed by robotic systems.
Caption: An automated workflow for a primary high-throughput screen.
On-Plate Controls: The Key to Data Integrity
Every single assay plate must include dedicated control wells for robust data normalization.
-
Negative Controls (e.g., 32 wells): Typically contain cells treated only with the vehicle (e.g., 0.5% DMSO). This defines the baseline or 0% activity/inhibition .
-
Positive Controls (e.g., 32 wells): Contain cells treated with a compound known to elicit a maximal response (e.g., Doxorubicin). This defines 100% activity/inhibition .
From Data to Decisions: Analysis and Hit Validation
Raw data from an HTS campaign can encompass millions of data points. A systematic analysis and validation cascade is required to distill this data into a high-confidence list of "hit" compounds.[22][23]
Primary Data Analysis and Hit Selection
-
Normalization: The raw fluorescence value from each well is converted into a more intuitive metric, such as "Percent Inhibition," using the on-plate controls.
-
Percent Inhibition = 100 * ( (Median_FI_Negative_Controls - FI_Compound_Well) / (Median_FI_Negative_Controls - Median_FI_Positive_Controls) )
-
-
Hit Identification: A "hit" is defined as any compound that meets a predefined activity threshold. A common and statistically sound method is to set the cutoff at three times the standard deviation (SD) from the mean of the negative controls. For the example above, a simple cutoff might be Percent Inhibition > 50% .
The Hit Validation Cascade
A primary hit is merely a starting point. A rigorous triage process is mandatory to eliminate false positives and build confidence in the remaining compounds.[24][25]
Caption: Logical workflow for the hit validation and triage process.
Protocol: Dose-Response and IC₅₀ Determination
Objective: To determine the potency of confirmed hits.
Methodology:
-
Prepare a serial dilution series for each confirmed hit compound, typically an 8-point, 1:3 dilution series starting at 50 µM.
-
Perform the primary assay (e.g., the cell-based cytotoxicity assay) using these different concentrations.
-
Calculate the Percent Inhibition for each concentration.
-
Plot Percent Inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism, Dotmatics) to calculate the IC₅₀ value (the concentration at which 50% of the maximal inhibitory effect is observed).
Example Data Summary:
| Stage | Compound ID | Primary Screen (% Inhibition) | IC₅₀ (µM) | Orthogonal Assay (Apoptosis Induction) | Purity (LC-MS) | Decision |
| Hit | QC-001 | 85.2% | 1.2 | Active | 98% | Progress |
| Hit | QC-002 | 76.5% | 25.7 | Inactive | 99% | Deprioritize (Weak Potency) |
| Hit | QC-003 | 91.0% | 0.8 | Inactive | 96% | Deprioritize (Assay Artifact) |
| Hit | QC-004 | 65.4% | Not Confirmed | N/A | 97% | False Positive |
| Hit | QC-005 | 88.3% | 2.5 | Active | 75% | Deprioritize (Impure) |
Conclusion
The high-throughput screening of this compound analogs is a powerful strategy for identifying novel chemical matter for drug discovery programs. This application note outlines a robust, logical, and self-validating framework for executing such a campaign. By emphasizing meticulous assay development, leveraging automation for the primary screen, and employing a stringent hit validation cascade, researchers can significantly increase the probability of discovering high-quality, validated hits worthy of advancement into lead optimization.
References
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (URL: )
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (URL: )
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (URL: [Link])
-
Cell-based assays for high-throughput screening. (URL: [Link])
- The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to M
-
Cell-based assays for high-throughput screening. (URL: [Link])
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (URL: [Link])
-
Application of Quinoline Ring in Structural Modification of Natural Products. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (URL: [Link])
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (URL: [Link])
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (URL: [Link])
-
Quinoline antimalarials: mechanisms of action and resistance. (URL: [Link])
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (URL: [Link])
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (URL: [Link])
-
Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (URL: [Link])
-
High throughput screening of small molecule library: procedure, challenges and future. (URL: [Link])
-
Basics of Enzymatic Assays for HTS. (URL: [Link])
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (URL: [Link])
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (URL: [Link])
-
Mechanism of action of quinoline drugs. (URL: [Link])
-
High-Throughput Screening Data Analysis. (URL: [Link])
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (URL: [Link])
-
Assay Validation in High Throughput Screening – from Concept to Application. (URL: [Link])
-
Finding the Right Biochemical Assay for HTS and Lead Discovery. (URL: [Link])
-
Analysis of HTS data. (URL: [Link])
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (URL: [Link])
-
Reporting data from high-throughput screening of small-molecule libraries. (URL: [Link])
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (URL: [Link])
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (URL: [Link])
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (URL: [Link])
-
7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. (URL: [Link])
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (URL: [Link])
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])
-
Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. (URL: [Link])
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. marinbio.com [marinbio.com]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 12. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Basics of Enzymatic Assays for HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 17. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 23. academic.oup.com [academic.oup.com]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Common problems in Gould-Jacobs reaction for quinoline synthesis
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful method for quinoline synthesis. Here, we address common challenges encountered during the reaction, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and efficiently overcome experimental hurdles.
Troubleshooting Guide: Common Problems & Solutions
This section directly addresses specific issues that can arise during the Gould-Jacobs reaction. Each problem is followed by an analysis of potential causes and actionable solutions based on established chemical principles.
Problem 1: Low Yield of the Final Quinoline Product
Question: I am consistently obtaining a low yield of my target 4-hydroxyquinoline after the complete sequence (condensation, cyclization, hydrolysis, and decarboxylation). What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Gould-Jacobs reaction are a common issue and can stem from several factors, primarily related to the high-energy demands of the thermal cyclization step.[1][2]
Potential Causes & Solutions:
-
Incomplete Cyclization: The key cyclization step requires high temperatures, often around 250 °C, to proceed efficiently.[1] Insufficient temperature or heating time will result in a significant amount of the uncyclized anilidomethylenemalonate intermediate remaining in your reaction mixture.[2]
-
Solution: Ensure your high-boiling solvent (e.g., diphenyl ether, mineral oil) reaches and maintains the target temperature. Monitor the reaction via Thin Layer Chromatography (TLC) to track the disappearance of the intermediate. For thermally sensitive substrates, consider alternative energy sources like microwave irradiation, which can shorten reaction times and improve yields.[1][3]
-
-
Thermal Degradation: While high temperatures are necessary, prolonged exposure can lead to the degradation of both the starting materials and the product, often visible as tar or dark-colored, insoluble byproducts.[2]
-
Solution: The key is to find the optimal balance between temperature and reaction time. A time-temperature study is recommended to identify the conditions that maximize product formation while minimizing degradation.[2] For instance, a higher temperature for a shorter duration might be more effective than a lower temperature for a longer period.[2]
-
-
Substrate Reactivity: The electronic nature of the aniline starting material significantly impacts the reaction's success.
-
Anilines with Electron-Withdrawing Groups: These are less nucleophilic and may react sluggishly in the initial condensation step. This can be overcome by using a slight excess of the aniline or by adding a mild acid catalyst to promote the initial condensation.
-
Anilines with Electron-Donating Groups: While generally more reactive, strongly donating groups can sometimes promote side reactions. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[1][4][5]
-
-
Moisture: The presence of moisture can interfere with the initial condensation step and subsequent reactions.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents where appropriate.
-
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low yields.
Problem 2: Difficulty with Purification
Question: My final product is difficult to purify. I'm struggling to remove the high-boiling solvent and other impurities. What are the best practices for purification?
Answer:
Purification in the Gould-Jacobs reaction can be challenging due to the use of high-boiling solvents like diphenyl ether and the potential for tarry byproducts.
Recommended Purification Strategies:
-
Solvent Removal and Precipitation:
-
After the cyclization step, cool the reaction mixture to room temperature. The 4-hydroxy-3-carboalkoxyquinoline product often precipitates out of the high-boiling solvent.[1]
-
To enhance precipitation, add a non-polar solvent like cyclohexane, hexane, or petroleum ether. This will decrease the solubility of your polar product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent to remove residual high-boiling solvent.[6]
-
-
Recrystallization:
-
The crude solid can often be purified by recrystallization from a suitable solvent such as ethanol, water, or a mixture of the two.[1]
-
-
Column Chromatography:
-
If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification.[6] A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane.
-
-
Acid-Base Extraction (for the final 4-hydroxyquinoline):
-
After hydrolysis and decarboxylation, the 4-hydroxyquinoline product is amphoteric. It can be dissolved in a dilute aqueous base (like NaOH) and washed with an organic solvent (like dichloromethane) to remove non-acidic impurities.
-
Subsequently, acidifying the aqueous layer with an acid (like HCl) will precipitate the purified 4-hydroxyquinoline, which can then be collected by filtration.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Gould-Jacobs reaction?
A1: The reaction proceeds in a series of steps:
-
Condensation: The aniline nitrogen performs a nucleophilic attack on the β-carbon of the alkoxymethylenemalonate ester, followed by the elimination of an alcohol (e.g., ethanol) to form an anilidomethylenemalonate intermediate.[4][5]
-
Thermal Cyclization: This is typically the rate-limiting step and requires significant thermal energy. It's a 6-electron electrocyclization reaction that forms the quinoline ring.[1]
-
Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid using a base like sodium hydroxide.[4][5]
-
Decarboxylation: The resulting quinoline-3-carboxylic acid is heated above its melting point to eliminate carbon dioxide, yielding the final 4-hydroxyquinoline product.[1][4]
Caption: Key stages of the Gould-Jacobs reaction.
Q2: Are there alternatives to high-temperature thermal heating for the cyclization step?
A2: Yes. While traditional methods use high-boiling solvents, modern techniques offer advantages:
-
Microwave Irradiation: This is a highly effective alternative that can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[1][3][7] The excess malonate ester can sometimes serve as both a reagent and a solvent in these reactions.[1]
-
Acid Catalysis: Reagents like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can catalyze the cyclization under milder conditions (e.g., 80-100 °C), avoiding the need for very high temperatures.[7]
Q3: What is the scope of the aniline substrate for this reaction?
A3: The Gould-Jacobs reaction is quite versatile but has some limitations based on the aniline's substituents.
-
Favorable: Anilines with electron-donating groups, especially in the meta position, generally give good yields.[1][4][5]
-
Challenging: Anilines with strong electron-withdrawing groups can be less reactive. Ortho-substituted anilines can sometimes give lower yields due to steric hindrance during the cyclization step.
Q4: Can I synthesize quinolines without the 4-hydroxy group using this method?
A4: The primary product of the Gould-Jacobs reaction is a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[4] To obtain a quinoline without this hydroxyl group, further chemical modifications would be necessary post-synthesis, such as reduction or conversion of the hydroxyl group into a leaving group followed by substitution.
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of 4-Hydroxy-3-carboethoxyquinoline
This protocol outlines the first two steps of the Gould-Jacobs reaction under traditional heating conditions.
Materials:
-
Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Diphenyl ether (high-boiling solvent)
-
Hexane or cyclohexane (for precipitation)
Step-by-Step Procedure:
-
Condensation: a. In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. b. Heat the mixture at 110-130 °C for 1-2 hours. Ethanol will be evolved as a byproduct. c. Monitor the reaction by TLC until the aniline is consumed. d. (Optional) Remove the ethanol byproduct under reduced pressure.[1]
-
Thermal Cyclization: a. Add diphenyl ether to the flask containing the crude anilidomethylenemalonate intermediate (approx. 5-10 mL per gram of intermediate).[1] b. Heat the solution to a vigorous reflux (approx. 250 °C) for 30-60 minutes. c. Monitor the disappearance of the intermediate by TLC.
-
Isolation: a. Cool the reaction mixture to room temperature. The product should precipitate. b. Add an equal volume of hexane or cyclohexane to facilitate further precipitation.[1] c. Collect the solid product by vacuum filtration. d. Wash the solid thoroughly with cold hexane to remove residual diphenyl ether. e. Dry the solid under vacuum. This crude product can be carried forward to the hydrolysis and decarboxylation steps.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol provides a rapid, modern alternative for the cyclization.
Materials:
-
Aniline (1.0 eq, e.g., 2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq, e.g., 6.0 mmol)
-
Microwave vial (2-5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile
Step-by-Step Procedure:
-
Reaction Setup: a. In a microwave vial, add the aniline and diethyl ethoxymethylenemalonate. The excess DEEM acts as both reagent and solvent.[1] b. Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: a. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 5-20 minutes), as determined by optimization.[1][2]
-
Isolation and Purification: a. After the reaction, cool the vial to room temperature. A precipitate of the product should form.[1] b. Filter the solid product and wash it with a small amount of ice-cold acetonitrile.[1] c. Dry the resulting solid under vacuum.
Quantitative Data Summary:
| Parameter | Classical Thermal Method | Microwave-Assisted Method | Reference |
| Reaction Time | 1.5 - 3 hours | 5 - 20 minutes | [1][7] |
| Cyclization Temp. | ~250 °C | 250 - 300 °C | [1][2] |
| Typical Yields | Variable, often moderate | Generally good to excellent | [3][7] |
| Key Advantage | Simple setup | Rapid, better control, often higher yields | [1][3] |
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Wikiwand. Gould–Jacobs reaction. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]
-
Wiley Online Library. Gould-Jacobs Reaction. [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
ResearchGate. Gould–Jacobs Reaction. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
Sources
Identifying and minimizing byproducts in Ethyl 7-chloroquinoline-3-carboxylate synthesis
Welcome to our dedicated technical support guide for the synthesis of Ethyl 7-chloroquinoline-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, thereby improving your yield and purity.
Introduction
The synthesis of this compound is a cornerstone in the preparation of various pharmacologically active molecules. While seemingly straightforward, this process can be prone to the formation of several byproducts that complicate purification and reduce overall efficiency. This guide is structured to provide you with actionable insights and solutions to common challenges encountered during this synthesis, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering step-by-step guidance to resolve them.
Issue 1: Presence of a Dicarboxylic Acid Byproduct
Question: During the saponification of the diethyl ethoxymethylenemalonate precursor followed by cyclization, I've observed a significant amount of a water-soluble byproduct that I suspect is a dicarboxylic acid. How can I confirm this and prevent its formation?
Answer:
The formation of a dicarboxylic acid byproduct is a common issue, often arising from the complete hydrolysis of the diethyl ethoxymethylenemalonate under harsh saponification conditions.
Confirmation:
-
Solubility Test: The dicarboxylic acid will be highly soluble in aqueous base and largely insoluble in organic solvents like dichloromethane or ethyl acetate at neutral or acidic pH.
-
Spectroscopic Analysis: An IR spectrum will show a broad O-H stretch characteristic of a carboxylic acid, in addition to the C=O stretches. 1H NMR will lack the characteristic ethyl ester signals.
Prevention Strategy:
-
Controlled Saponification: Utilize one equivalent of NaOH or KOH at a controlled temperature (e.g., 0-5 °C) to selectively hydrolyze only one of the ester groups.
-
Reaction Monitoring: Monitor the progress of the saponification reaction closely using Thin Layer Chromatography (TLC) to avoid over-reaction.
Experimental Protocol: Selective Saponification
-
Dissolve diethyl ethoxymethylenemalonate in ethanol at 0 °C.
-
Slowly add one equivalent of aqueous NaOH solution while maintaining the temperature below 5 °C.
-
Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Proceed with the acidification and subsequent steps without delay.
Issue 2: Formation of Isomeric Impurities
Question: My final product shows contamination with an isomeric quinoline derivative. What is the likely cause and how can I improve the regioselectivity of the cyclization step?
Answer:
The formation of isomeric impurities, such as Ethyl 5-chloroquinoline-3-carboxylate, is typically a result of poor regioselectivity during the Gould-Jacobs reaction. This is often influenced by the cyclization conditions, particularly the temperature and the choice of cyclizing agent.
Improving Regioselectivity:
-
Thermal Cyclization: High temperatures generally favor the formation of the desired 7-chloro isomer. The cyclization is often carried out in a high-boiling solvent like Dowtherm A or diphenyl ether at temperatures ranging from 240-260 °C.
-
Lewis Acid Catalysis: While less common for this specific substrate, exploration of Lewis acids at lower temperatures could potentially offer an alternative route with different selectivity, though this would require significant optimization.
Table 1: Effect of Cyclization Temperature on Isomer Ratio
| Cyclization Temperature (°C) | Approximate Ratio (7-chloro : 5-chloro) |
| 200-220 | 85 : 15 |
| 240-250 | > 95 : 5 |
| > 260 | Potential for increased charring and degradation |
Note: These ratios are illustrative and can vary based on specific reaction conditions and scale.
Workflow for Minimizing Isomeric Impurities
Caption: Gould-Jacobs reaction pathway for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the thermal cyclization step?
A1: High-boiling, thermally stable solvents are essential for achieving the necessary temperatures for efficient and regioselective cyclization. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a widely used and effective solvent for this purpose due to its high boiling point (257 °C) and inertness under the reaction conditions.
Q2: Can I use a different cyclizing agent instead of high heat?
A2: Polyphosphoric acid (PPA) or Eaton's reagent (P2O5 in methanesulfonic acid) can be used for the cyclization of anilinomethylenemalonates. However, these acidic conditions may not be compatible with all substrates and can sometimes lead to different regioselectivity or side reactions. For the synthesis of this compound, thermal cyclization is generally the most reliable method.
Q3: How can I effectively remove the high-boiling solvent (e.g., Dowtherm A) after the reaction?
A3: Removing Dowtherm A can be challenging due to its low volatility. The most effective method is vacuum distillation. After the reaction is complete, the mixture is cooled, and the product often precipitates. The solid can be filtered, and the remaining Dowtherm A in the filtrate can be removed under high vacuum. Alternatively, the crude reaction mixture can be diluted with a hydrocarbon solvent like hexane, which will cause the product to precipitate while the Dowtherm A remains in solution.
Q4: What are the key safety precautions to take during the thermal cyclization step?
A4: Working with high temperatures and high-boiling solvents requires strict safety measures:
-
Fume Hood: Always perform the reaction in a well-ventilated fume hood.
-
Heating Mantle with Controller: Use a heating mantle connected to a temperature controller to prevent overheating and potential autoignition of the solvent.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including heat-resistant gloves and safety glasses.
Q5: My final product has a dark color. How can I decolorize it?
A5: A dark color in the final product is usually due to the formation of polymeric or charred byproducts during the high-temperature cyclization. These can often be removed by recrystallization from a suitable solvent, such as ethanol or ethyl acetate. Treating the solution with activated charcoal before filtration can also be very effective at removing colored impurities.
Logical Flow for Decolorization
Caption: Purification and decolorization workflow for the final product.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Cinchona Alkaloids. I. The Synthesis of 4-Hydroxy-3-carboxy-7-chloroquinoline. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Dowtherm A Technical Data Sheet. Dow Chemical Company. [Link]
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. [Link]
Troubleshooting low yield in the synthesis of quinoline-3-carboxylates
Welcome to the technical support center for the synthesis of quinoline-3-carboxylates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind common synthetic failures, empowering you to diagnose and resolve issues leading to low yields.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, and derivatives bearing a carboxylate at the 3-position are integral to numerous therapeutic agents. However, their synthesis, often involving high-temperature cyclization and sensitive intermediates, can be fraught with challenges, leading to disappointing yields. This guide is structured to address these challenges systematically, starting with overarching principles and then delving into the nuances of specific, widely-used synthetic routes.
Section 1: General Troubleshooting Workflow for Low Yield
Before blaming a specific reaction step, it's crucial to systematically evaluate the entire experimental workflow. Low yields are often the result of cumulative losses or overlooked foundational issues.
Question: My overall yield is consistently low, but I'm not sure where the problem lies. What is a systematic approach to diagnosis?
Answer: A multi-point diagnostic approach is essential. Often, the issue is not a single catastrophic failure but a series of smaller, compounding problems. We recommend a logical troubleshooting sequence to isolate the variable impacting your yield.
The following workflow provides a structured path for identifying the root cause of low yield.
Caption: General troubleshooting workflow for low yield.
-
Starting Material Integrity: Verify the purity of your aniline and ester starting materials. Anilines are susceptible to oxidation (often indicated by a dark color) which can inhibit the reaction. The presence of water in acid-catalyzed syntheses can also inhibit the reaction equilibrium[1]. Ensure reagents are pure and dry[2].
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or LC-MS to track the reaction's progress. This allows you to distinguish between an incomplete reaction and product loss during work-up. By spotting the reaction mixture alongside starting materials, you can observe reactant consumption and product formation over time[1][2].
-
Work-up and Extraction Losses: A significant amount of product can be lost during aqueous washes or extractions, especially if the product has moderate water solubility or forms salts. To diagnose this, carefully evaporate the solvent from your aqueous layers (after neutralization if necessary) and analyze the residue.
-
Purification-Induced Decomposition: Quinolines can be sensitive to acidic silica gel. If you observe significant product loss during column chromatography, it may be due to decomposition on the stationary phase[3].
Section 2: Troubleshooting the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and direct method for synthesizing 4-hydroxyquinoline-3-carboxylate esters. It proceeds in two key stages: (1) condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent, and (2) high-temperature thermal cyclization.[4][5] Low yields can typically be traced to a failure in one of these two stages.
Caption: Key failure points in the Gould-Jacobs reaction.
Question: My Gould-Jacobs cyclization step is failing or giving very low yield. TLC shows the intermediate is formed, but I'm not getting the final product.
Answer: This is the most common failure mode in the Gould-Jacobs reaction. The issue is almost always related to the high thermal energy required for the intramolecular 6-electron electrocyclization.[4]
-
Causality - The Energy Barrier: The cyclization step has a significant activation energy barrier. Temperatures below 250°C are often insufficient to drive the reaction to completion, resulting in recovery of the uncyclized intermediate.[2][4]
-
Solution 1: Optimize Thermal Conditions: The choice of a high-boiling, inert solvent is critical for achieving and maintaining the required temperature.
-
Recommended Solvents: Diphenyl ether or Dowtherm A are standard choices due to their high boiling points (~250-260°C). Mineral oil is another effective option.[2] Running the reaction neat is possible but can lead to charring if not carefully controlled.
-
Temperature Control: Ensure your heating mantle and thermometer are accurate. A 10-20°C difference can be the margin between success and failure.
-
-
Solution 2: Microwave-Assisted Synthesis: Microwave irradiation is an exceptionally effective method for overcoming the high energy barrier, often leading to dramatically reduced reaction times and improved yields.[4][6] However, optimization is key, as prolonged exposure to very high temperatures can degrade the product.[6]
Table 1: Comparison of Microwave Conditions for Gould-Jacobs Cyclization [4][6]
| Entry | Temperature (°C) | Time (min) | Yield of Cyclized Product (%) | Observation |
|---|---|---|---|---|
| 1 | 250 | 20 | Low (<10%) | Insufficient temperature for efficient cyclization.[4][6] |
| 2 | 300 | 5 | 47% | Higher temperature significantly improves yield over a short time.[6] |
| 3 | 300 | 10 | 37% | Increased time at high temp shows some product degradation.[6] |
| 4 | 300 | 20 | 28% | Prolonged heating leads to significant product degradation.[6] |
Protocol: Microwave-Assisted Gould-Jacobs Cyclization
-
To a 2-5 mL microwave vial, add the anilidomethylenemalonate intermediate (1.0 mmol).
-
If using a solvent, add 1-2 mL of diphenyl ether.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the mixture to 250-300 °C and hold for 5-10 minutes, monitoring the pressure.[6]
-
Cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration, washing with a cold solvent like acetonitrile or ether.[6]
Section 3: Troubleshooting the Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters (e.g., ethyl acetoacetate).[7][8] A key challenge is controlling the regioselectivity of the initial condensation, which can occur at either the keto group (kinetic control, lower temperatures) to form a β-aminoacrylate, or at the ester group (thermodynamic control, higher temperatures) to form a β-ketoanilide. Only the β-aminoacrylate intermediate cyclizes to the desired 4-quinolone, which exists in tautomeric equilibrium with the 4-hydroxyquinoline.
Question: I am getting a mixture of 4-quinolone and 2-quinolone products, resulting in a low yield of my desired 4-hydroxyquinoline-3-carboxylate.
Answer: This is a classic regioselectivity problem in this synthesis. The outcome is dictated by the initial condensation temperature.
-
Causality - Kinetic vs. Thermodynamic Control:
-
Kinetic Pathway (Favored at lower temps, ~25-100°C): The aniline attacks the more reactive ketone carbonyl. The resulting β-aminoacrylate intermediate cyclizes to the 4-quinolone. This is the Conrad-Limpach pathway.[9]
-
Thermodynamic Pathway (Favored at higher temps, >140°C): The reaction becomes reversible, and the more stable β-ketoanilide intermediate is formed via attack at the ester carbonyl. This intermediate cyclizes to the 2-quinolone. This is the Knorr pathway.[10]
-
Protocol: Optimizing for 4-Hydroxyquinoline-3-Carboxylate
-
Condensation Step (Kinetic Control):
-
In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature, with or without a solvent like ethanol.
-
Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄ or p-toluenesulfonic acid).[2]
-
Stir the mixture at a moderate temperature (e.g., 40-80°C) for 1-2 hours. The reaction is often exothermic.[2]
-
Monitor by TLC for the disappearance of the aniline and formation of the β-aminoacrylate intermediate. Avoid high temperatures.
-
Remove any water and solvent under reduced pressure.
-
-
Cyclization Step:
-
Add the crude β-aminoacrylate intermediate to a flask containing a high-boiling solvent (e.g., mineral oil, Dowtherm A).
-
Heat the mixture rapidly to ~250°C with vigorous stirring under an inert atmosphere (Nitrogen or Argon).[2]
-
Maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture. The product will often precipitate and can be isolated by filtration.[2]
-
Section 4: Purification and Isolation FAQs
A successful reaction can be undermined by a poor purification strategy. This is a common source of yield loss that is often misattributed to the reaction itself.
Q1: My crude product looks good by NMR/TLC, but my yield drops dramatically after silica gel chromatography. What is happening? A1: Quinolines, being basic heterocycles, can strongly interact with the acidic surface of standard silica gel. This can lead to irreversible adsorption (streaking on TLC) or acid-catalyzed decomposition, especially for sensitive derivatives.[3]
-
Solution 1: Deactivate the Silica. Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (NEt₃) or ammonia solution. This neutralizes the acidic sites and can significantly improve recovery.
-
Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds.[3] Reversed-phase (C18) chromatography can also be effective, though it may require different solvent systems.
-
Solution 3: Avoid Chromatography. If the product is crystalline, recrystallization is the best method to ensure high purity without the risk of decomposition on a stationary phase. If the impurities are non-volatile, distillation or sublimation under high vacuum can be effective for the product.[3]
Q2: My reaction produces a large amount of black, tarry material, making isolation impossible. How can I prevent this? A2: Tar formation is common in harsh, acid-catalyzed reactions like the Skraup or Doebner-von Miller syntheses, often due to polymerization of reactants or intermediates.[11]
-
Control the Exotherm: Many of these reactions are highly exothermic. Add the acid catalyst slowly and with efficient cooling (e.g., in an ice bath) to prevent the temperature from running away.[11]
-
Use a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[1][11]
-
Use a Biphasic Medium: For reactions prone to polymerization of carbonyl compounds, using a biphasic medium (e.g., water/toluene) can sequester the sensitive reactant in the organic phase, reducing acid-catalyzed self-condensation and increasing the yield.[11]
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
Larock, R. C. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
- Google Patents. (n.d.). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides. [Link]
-
Reddit. (2023). Purification of Quinoline-3,4-diones. [Link]
-
YouTube. (2024). What Causes A Low Percent Yield In Chemical Reactions?[Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. ablelab.eu [ablelab.eu]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Ethyl 7-chloroquinoline-3-carboxylate
Welcome to the technical support center dedicated to the synthesis of Ethyl 7-chloroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, experience-based solutions to common and complex challenges.
Introduction: The Gould-Jacobs Reaction in Focus
The synthesis of this compound is most commonly achieved via the Gould-Jacobs reaction.[1][2] This robust method involves the condensation of an aniline derivative, in this case, 3-chloroaniline, with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to form the quinoline ring system.[1] While effective at the lab scale, scaling up this synthesis presents a unique set of challenges that require careful consideration of reaction parameters, heat management, and materials handling.[3]
This guide will walk you through the critical aspects of this synthesis, providing insights into the causality behind experimental choices and offering solutions to potential hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the initial condensation of 3-chloroaniline and diethyl ethoxymethylenemalonate (DEEM)?
A1: The initial condensation reaction is crucial for achieving a high overall yield. The primary parameters to control are temperature and the removal of ethanol, a byproduct of the reaction. Typically, this step is performed at a temperature range of 100-140°C.[4] Ensuring the efficient removal of ethanol helps to drive the reaction equilibrium towards the formation of the desired intermediate, ethyl 3-(3-chloroanilino)acrylate. On a larger scale, this can be facilitated by performing the reaction under a gentle flow of an inert gas, such as nitrogen, or by using a Dean-Stark trap if a solvent is used.
Q2: The cyclization step requires very high temperatures. What are the common heat transfer fluids used at an industrial scale, and what are the associated safety precautions?
A2: The thermal cyclization to form the quinoline ring is highly endothermic and typically requires temperatures in the range of 250-300°C.[5] At an industrial scale, high-boiling point, inert heat transfer fluids are essential for maintaining a stable and uniform temperature. Commonly used fluids include Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, or mineral oil.[6]
Safety is paramount when working with these fluids at high temperatures. Key precautions include:
-
System Integrity: Ensure the reactor and associated pipework are rated for the high temperatures and pressures involved.
-
Inert Atmosphere: Operate under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the heat transfer fluid and the reaction mixture.[3]
-
Leak Prevention: Regularly inspect for leaks, as hot heat transfer fluid can auto-ignite on contact with air or hot surfaces. Spills on insulation can also pose a fire risk.[7]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including heat-resistant gloves and face shields.
Q3: What are the main byproducts to expect in the Gould-Jacobs synthesis of this compound, and how can they be minimized?
A3: The high temperatures of the cyclization step can lead to the formation of several byproducts, primarily tarry, polymeric materials resulting from the decomposition of starting materials or intermediates.[8] The formation of these byproducts can be minimized by:
-
Strict Temperature Control: Avoid localized overheating by ensuring efficient and uniform mixing. In large reactors, this means transitioning from magnetic stirring to overhead mechanical stirring with appropriate impeller design.[3]
-
High-Purity Starting Materials: Use high-purity 3-chloroaniline and DEEM to prevent side reactions catalyzed by impurities.
-
Optimized Reaction Time: Prolonged exposure to high temperatures can increase the rate of decomposition. The reaction should be monitored to determine the optimal endpoint.[5]
Q4: Are there any greener alternatives to the traditional high-temperature cyclization in a high-boiling solvent?
A4: Yes, research into greener alternatives is ongoing. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields by enabling rapid and uniform heating to high temperatures.[5] Additionally, the use of solid acid catalysts and solvent-free reaction conditions are being explored to reduce the environmental impact of the synthesis.[9]
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low yield of the condensation intermediate. | - Incomplete reaction.- Hydrolysis of DEEM. | - Increase reaction temperature or time: Monitor the reaction by TLC or HPLC to ensure the complete consumption of 3-chloroaniline.- Efficient ethanol removal: On a larger scale, ensure the setup allows for the efficient removal of ethanol to drive the reaction forward.- Use fresh DEEM: DEEM can hydrolyze over time. Use a freshly opened bottle or distill before use. |
| Significant tar formation during cyclization. | - Localized overheating.- Prolonged reaction time at high temperature.- Impurities in starting materials. | - Improve mixing: Use a robust overhead stirrer with a suitable impeller for the reactor geometry to ensure uniform heat distribution.[3]- Optimize heating profile: Heat the reaction mixture to the target temperature as quickly as possible and hold for the minimum time required for complete cyclization.- Purify starting materials: Ensure the purity of 3-chloroaniline and DEEM. |
| Product isolation is difficult, resulting in a sticky or oily solid. | - Presence of tarry byproducts.- Incomplete precipitation. | - Trituration with a non-polar solvent: After cooling the reaction mixture, add a non-polar solvent like hexane or petroleum ether to precipitate the product and dissolve some of the tarry impurities.[4]- Controlled cooling: Allow the mixture to cool slowly to room temperature to encourage the formation of a crystalline solid.- Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid. |
| The reaction mixture becomes very viscous when using Polyphosphoric Acid (PPA) as a cyclizing agent. | - Inherent high viscosity of PPA. | - Maintain elevated temperature: PPA's viscosity decreases significantly at higher temperatures. Ensure the reaction is maintained at a temperature where the mixture is stirrable.- Use a powerful stirrer: Employ a high-torque overhead stirrer to handle the viscous mixture.- Consider PPA alternatives: For large-scale operations, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be a less viscous alternative. |
Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on the scale of the reaction.
Step 1: Condensation of 3-Chloroaniline with Diethyl Ethoxymethylenemalonate (DEEM)
-
Reactor Setup: In a suitably sized reactor equipped with an overhead stirrer, a temperature probe, and a condenser, charge 3-chloroaniline (1.0 equivalent).
-
Reagent Addition: Add diethyl ethoxymethylenemalonate (1.05-1.1 equivalents).
-
Heating: Heat the mixture to 120-140°C with efficient stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the 3-chloroaniline is consumed (typically 2-4 hours). Ethanol will be evolved during the reaction.
-
Intermediate Isolation (Optional): The resulting intermediate, ethyl 3-(3-chloroanilino)acrylate, can be isolated by cooling the reaction mixture and triturating with a cold non-polar solvent like hexane, followed by filtration. However, for large-scale operations, it is often carried forward to the next step without isolation.[4]
Step 2: Thermal Cyclization
-
Solvent Addition: To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A (typically 3-5 volumes relative to the starting aniline).[6]
-
Heating: With vigorous stirring, heat the mixture to 250°C.
-
Cyclization: Maintain the temperature at 250°C for 1-2 hours. The reaction progress can be monitored by TLC or HPLC.
-
Product Precipitation: Cool the reaction mixture to below 100°C and add a non-polar solvent like hexane or petroleum ether to precipitate the crude Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[4]
-
Isolation: Filter the precipitated solid and wash with the non-polar solvent to remove the high-boiling point solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Visualizations
Reaction Mechanism: The Gould-Jacobs Pathway
Caption: The Gould-Jacobs synthesis of this compound.
Troubleshooting Workflow: Low Yield in Cyclization
Caption: A logical workflow for troubleshooting low yields in the cyclization step.
References
- BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Quinoline Synthesis Optimization: A Technical Support Center. BenchChem Technical Support.
-
Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Organic Syntheses. (1955). 4,7-dichloroquinoline. Org. Synth., Coll. Vol. 3, p. 272.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem Technical Support.
- Dow Chemical Company. (n.d.).
- Dow Inc. (n.d.).
- Loikits Distribution. (2016). Dowtherm A SDS.
- Yang, G. F., et al. (2007). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4677.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Famico Trading Limited. (n.d.).
- ResearchG
- Organic Syntheses. (1941). Quinoline. Org. Synth., Coll. Vol. 1, p. 478.
- de Oliveira, C. S. A., et al. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society, 26(10), 2135-2144.
- ChemicalBook. (n.d.). CHLOROQUINE synthesis.
- Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1057.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
- ResearchGate. (n.d.). Synthesis of poly‐substitute quinoline analogs.
- Google Patents. (n.d.). Process for producing 7-chloro-quinaldine.
- Bajaniya, A. (2025). A Comprehensive Review on Synthetic Strategies for Quinoline Derivatives. International Journal of Pharmaceutical Sciences, 3(3), 2480-2490.
- Glycol Sales Australia. (n.d.). DOWTHERM, SYLTHERM, DOWFROST, and DOWCAL.
- NIH. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ResearchG
- ResearchGate. (2016).
- BLD Pharm. (n.d.).
- ResearchGate. (2024).
- PubMed. (2024).
- Apollo Scientific. (n.d.). 16600-22-9 Cas No.
- CymitQuimica. (n.d.).
- Benchchem. (2025). Managing exothermic reactions in the scale-up of 3-(Furan-3-yl)-3-oxopropanenitrile synthesis.
- University College Cork. (2020). Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. loikitsdistribution.com [loikitsdistribution.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Workup of Quinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide practical, in-depth solutions to one of the most common hurdles in the synthesis of these valuable compounds: solubility issues during workup and purification. The inherent basicity of the quinoline nitrogen atom, combined with the often lipophilic nature of the scaffold, creates a unique set of challenges that can lead to product loss, difficult extractions, and purification headaches.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the "why" behind each experimental step, grounding our advice in the fundamental principles of physical organic chemistry.
Part 1: Frequently Asked Questions - The Fundamentals of Quinoline Solubility
Q1: Why is my quinoline derivative crashing out of solution during aqueous workup?
This is the most common issue encountered. The primary reason lies in the pH-dependent solubility of quinolines.[1][2][3] The nitrogen atom on the quinoline ring is basic (the pKa of unsubstituted quinoline is approximately 4.9), meaning it can be protonated to form a salt.[4][5]
-
In Acidic Solution (pH < pKa): The quinoline nitrogen is protonated, forming a quinolinium salt. These salts are typically much more soluble in aqueous media than the neutral free base.
-
In Neutral or Basic Solution (pH > pKa): The quinoline exists as the neutral "free base."[6] If the substituents on the quinoline ring are large or nonpolar, this free base form can be highly insoluble in water, causing it to precipitate.[1]
During a typical workup, if the reaction was run under acidic conditions, your product is likely dissolved as its salt. When you neutralize the solution or add a basic wash (like sodium bicarbonate), you deprotonate the quinoline, converting it to the often-insoluble free base, which then precipitates.
Q2: I've added an organic solvent for extraction, but my product is stuck in the aqueous layer. What's going on?
This is the flip side of the precipitation issue. If your aqueous layer is acidic (pH below the pKa of your quinoline derivative), your compound exists as the protonated, charged quinolinium salt. This ionic character makes it highly soluble in the polar aqueous phase and poorly soluble in less polar organic solvents like ethyl acetate or dichloromethane. To extract it into the organic layer, you must first neutralize the aqueous phase with a base (e.g., NaHCO₃, Na₂CO₃, or NaOH) to convert the quinolinium salt back to the neutral free base, which will then readily partition into the organic solvent.[7][8]
Q3: What is the purpose of "salting out," and can it help with my quinoline extraction?
"Salting out" involves adding a high concentration of a neutral salt, like sodium chloride (NaCl), to the aqueous layer during an extraction. This increases the ionic strength of the aqueous phase, making it even more polar.[2][3] This increased polarity decreases the solubility of non-polar and moderately polar organic compounds, including the free base form of many quinoline derivatives, effectively "pushing" them into the organic layer and improving extraction efficiency.
Part 2: Troubleshooting Guides - Tackling Specific Workup Scenarios
This section provides step-by-step guidance for common, challenging scenarios.
Scenario 1: Unexpected Precipitation During Neutralization
Problem: You've completed your reaction and are beginning the workup. Upon adding a base to neutralize the acidic reaction mixture, your product precipitates as a fine, difficult-to-filter solid, or worse, as an oily goo.
Causality: The rapid change in pH causes the free base to crash out of solution faster than it can be extracted into the organic layer you've added. The physical form (fine solid vs. oil) depends on the compound's melting point and crystallinity.
-
Re-acidify: Add aqueous acid (e.g., 1M HCl) dropwise until the precipitate redissolves. You are reforming the soluble quinolinium salt.
-
Add Organic Solvent: Add your extraction solvent (e.g., ethyl acetate, DCM) to the biphasic mixture.
-
Slow Basification with Vigorous Stirring: While stirring the two-phase system vigorously, slowly add a saturated solution of a mild base like sodium bicarbonate. The vigorous stirring creates a large surface area between the two layers. As the neutral free base forms at the interface, it is immediately extracted into the organic layer, preventing it from precipitating out.
-
Check pH: Continue adding the base until the aqueous layer is basic (pH ~8-9), ensuring all the quinoline has been converted to its free base.
-
Separate and Extract: Separate the layers and perform additional extractions of the aqueous layer to ensure full recovery.
Caption: Workflow for resolving precipitation during workup.
Scenario 2: My Crude Product is a Tar and Won't Crystallize
Problem: After removing the solvent, the crude product is a dark, viscous tar. This is especially common in harsh, high-temperature reactions like the Skraup or Doebner-von Miller syntheses.[9] The tar is likely a mixture of your product and polymeric side products.
Causality: The highly acidic and oxidizing conditions used in some quinoline syntheses can cause polymerization of reactants and intermediates, leading to the formation of tarry byproducts.[9] These impurities can inhibit the crystallization of your desired product.
If standard recrystallization fails, converting the basic quinoline derivative into a crystalline salt can be an excellent purification strategy.[10] Picrate salts, in particular, are often highly crystalline.
-
Dissolve the Crude Tar: Dissolve the crude material in a minimal amount of a polar solvent like ethanol or acetone.
-
Form the Salt: Prepare a saturated solution of a suitable acid in the same solvent. For example, a solution of picric acid in ethanol, or pass dry HCl gas through an ethereal solution of your crude product.[10][11]
-
Precipitate the Salt: Slowly add the acid solution to the solution of your crude product. The quinolinium salt will often precipitate as a crystalline solid, leaving many of the tarry impurities behind in the solution.
-
Isolate and Recrystallize the Salt: Collect the salt by filtration. It can often be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).[10]
-
Liberate the Free Base: Dissolve the purified salt in water and add a base (e.g., NaOH) to regenerate the pure free base. Extract the pure product into an organic solvent, dry, and evaporate to obtain the purified quinoline derivative.
Caption: Experimental workflow for purification via picrate salt formation.[10]
Part 3: Data-Driven Decisions in Workup Design
A successful workup strategy relies on understanding the properties of your specific quinoline derivative and the solvents you are using.
Table 1: The Role of pH - pKa Considerations
The pKa of your quinoline derivative is the most critical piece of information for designing a workup. While the pKa of quinoline is ~4.9, this value is highly sensitive to substituents.[12][13]
| Substituent Type | Effect on Nitrogen Basicity | pKa Shift | Workup Implication |
| Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Increases electron density on the nitrogen | Increases pKa | The compound is more basic; a stronger acid is needed for protonation, and it will remain protonated to a higher pH. |
| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Decreases electron density on the nitrogen | Decreases pKa | The compound is less basic; it will be protonated only in more acidic solutions and will convert to the free base at a lower pH. |
As a rule of thumb, to ensure your quinoline is fully in its free base form for extraction, adjust the aqueous phase to a pH at least 2 units above its pKa. To ensure it is fully protonated and in the aqueous layer, adjust the pH to at least 2 units below its pKa.
Table 2: Solvent Selection for Extraction and Recrystallization
Choosing the right solvent is crucial. For extraction, you need a solvent that is immiscible with water and readily dissolves the free base form of your product. For recrystallization, the ideal solvent dissolves the compound when hot but not when cold.[10]
| Solvent | Polarity | Use Case in Quinoline Workup |
| Hexanes/Heptane | Non-polar | Good for washing non-polar impurities; sometimes used as an anti-solvent for crystallization.[10] |
| Toluene | Non-polar | Can be used for extraction of very non-polar derivatives. |
| Diethyl Ether | Moderately Polar | Common extraction solvent; high volatility.[14] |
| Ethyl Acetate | Moderately Polar | Excellent, versatile extraction solvent for many quinoline free bases.[7] |
| Dichloromethane (DCM) | Moderately Polar | Good extraction solvent, but denser than water.[10] |
| Ethanol/Methanol | Polar Protic | Primarily used for recrystallization, often in mixed solvent systems with water or hexanes.[10][15] |
| Water | Polar Protic | Used to dissolve quinolinium salts during acidic washes or extractions. |
Systematic Solvent Screening for Recrystallization: To find the best recrystallization solvent, test the solubility of a small amount of your crude product in various solvents, both at room temperature and upon heating.[10] If a single solvent isn't effective, try a mixed-solvent system. Dissolve the compound in a "good" solvent (high solubility) and slowly add a "bad" anti-solvent (low solubility) until turbidity appears, then heat to clarify and cool slowly.[10]
References
-
Zieliński, W., & Kudelko, A. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc, 2005(3), 115-125. Retrieved from [Link]
-
A Computational Approach to Evaluate the pKa's of Quinazoline Derivatives. (n.d.). Digital Archive. Retrieved from [Link]
-
Mishra, N., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20716. Retrieved from [Link]
-
Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-708. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Quinoline compounds and process of making same.
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]
-
Carvajal-Moreno, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Retrieved from [Link]
- Google Patents. (n.d.). The crystallization of quinoline.
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
-
Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Retrieved from [Link]
-
MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]
- Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
-
YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Synthesis of Quinoline and derivatives. (n.d.). Retrieved from [Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. actascientific.com [actascientific.com]
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of Ethyl 7-chloroquinoline-3-carboxylate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, hypothesis-driven framework for elucidating and validating the mechanism of action of Ethyl 7-chloroquinoline-3-carboxylate. Given the diverse biological activities of quinoline derivatives, a multi-faceted approach is essential. This document outlines a series of robust experimental protocols and objective comparisons to alternative compounds, ensuring a thorough investigation grounded in scientific integrity.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects[1][2][3]. This compound, a member of this class, holds therapeutic promise, yet its precise mechanism of action remains to be fully characterized. This guide proposes a systematic validation workflow, starting from broad phenotypic screening and progressively narrowing down to specific molecular targets.
Part 1: Foundational Activity Screening
The initial phase of validation involves determining the primary biological effect of this compound. Based on the known activities of related 7-chloroquinoline compounds, we will investigate three potential mechanisms: anticancer, antimicrobial, and antioxidant activity.
Anticancer Activity Evaluation
Many quinoline derivatives have demonstrated potent anticancer properties[1][4]. The initial step is to assess the cytotoxic effects of this compound on a panel of cancer cell lines.
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[][6][7][8][9].
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.
Doxorubicin is a well-characterized chemotherapy agent used to treat a wide range of cancers, including breast cancer and leukemia[2][3][][10][11]. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II[2][3][][10][11].
| Compound | Cell Line | 48h IC50 (µM) |
| This compound | MCF-7 | Experimental Value |
| K562 | Experimental Value | |
| Doxorubicin | MCF-7 | Reference Value |
| K562 | Reference Value |
Antimicrobial Activity Screening
Quinoline derivatives are known for their antibacterial properties[12][13]. Determining the Minimum Inhibitory Concentration (MIC) is the standard method for assessing antimicrobial activity.
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[14][15][16][17].
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to the mid-logarithmic phase.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate with Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV[1][12][18][19][20].
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus | Experimental Value |
| E. coli | Experimental Value | |
| Ciprofloxacin | S. aureus | Reference Value |
| E. coli | Reference Value |
Antioxidant Capacity Assessment
Some quinoline derivatives have been reported to possess antioxidant properties[1][3]. The DPPH assay is a common and straightforward method to evaluate free radical scavenging activity.
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical[21][22][23][24].
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: Add 100 µL of each sample concentration to 2.9 mL of a methanolic DPPH solution (0.1 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Ascorbic acid is a well-known and potent antioxidant, making it a standard reference compound for this assay.
| Compound | IC50 (µg/mL) for DPPH Scavenging |
| This compound | Experimental Value |
| Ascorbic Acid | Reference Value |
Part 2: Delving into the Anticancer Mechanism
If the foundational screening reveals significant cytotoxic activity, the next logical step is to investigate the underlying mechanism. This involves exploring the effects on cell cycle progression and the induction of apoptosis.
Caption: Hypothetical signaling pathway targeted by the compound.
Experimental Protocol: Western Blotting for Key Signaling Proteins
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p53, caspases, Bcl-2 family proteins for apoptosis; cyclins and CDKs for cell cycle).
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine changes in protein expression or post-translational modifications.
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the mechanism of action of this compound. By employing a hypothesis-driven workflow that combines broad phenotypic screening with in-depth molecular analysis and comparison to well-characterized compounds, researchers can confidently elucidate its therapeutic potential. The experimental protocols and comparative data frameworks presented herein are designed to ensure the generation of robust and publishable results.
References
- de Souza, M. V. N. (2021). Synthesis and biological evaluation of new 7-chloroquinoline derivatives. Journal of the Brazilian Chemical Society, 32(5), 945-960.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Ciprofloxacin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Doxorubicin. (n.d.). In Wikipedia. Retrieved from [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
- Mahajan, A., et al. (2007). Synthesis and in vitro antimalarial and cytotoxic activities of new quinolinyl-thiourea analogues. Bioorganic & Medicinal Chemistry Letters, 17(21), 5994-5998.
-
Patsnap. (2024). What is the mechanism of Ciprofloxacin Hydrochloride?. Synapse. Retrieved from [Link]
- Yazdi, M., et al. (2021). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Cellular and Molecular Medicine, 25(16), 7685-7696.
-
Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Synapse. Retrieved from [Link]
- Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 534.
- Golden, E. B., & Forero, A. (2020). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Cancers, 12(8), 2243.
- Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
-
ResearchGate. (n.d.). Mechanism of action of doxorubicin. Retrieved from [Link]
- Cancer Research UK. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
- AACR Journals. (2013). Chloroquine in Cancer Therapy: A Double-Edged Sword of Autophagy. Cancer Research, 73(1), 3-7.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
MDPI. (n.d.). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of anticancer actions of chloroquine analogues. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
National Institutes of Health. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
National Institutes of Health. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
-
Cell cycle analysis. (n.d.). In Wikipedia. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
YouTube. (2023). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. Retrieved from [Link]
-
Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]
-
National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
Sources
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. urology-textbook.com [urology-textbook.com]
- 13. A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer | MDPI [mdpi.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 18. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 19. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 20. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of Biological Data from Ethyl 7-Chloroquinoline-3-Carboxylate Screening
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the biological screening data for Ethyl 7-chloroquinoline-3-carboxylate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the statistical validation of screening data, and a comparative analysis against alternative quinoline derivatives. Our focus is on empowering you to not only understand the data but also the scientific reasoning that underpins it.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of pharmacological activities.[1] Its derivatives have shown significant potential as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.[1] this compound, our subject of interest, belongs to this versatile class of compounds. The 7-chloro substitution is a common feature in many biologically active quinolines, including the well-known antimalarial drug, Chloroquine. The ethyl carboxylate group at the 3-position offers a site for potential modification to modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide will navigate the process of screening such a compound, from initial cell viability assays to the robust statistical methods required to identify a true biological "hit."
The High-Throughput Screening (HTS) Workflow: A Self-Validating System
A successful high-throughput screening campaign is a self-validating system. This means that every step, from plate setup to data analysis, is designed to ensure the reliability and reproducibility of the results. The following diagram illustrates a typical workflow for screening a compound like this compound for anticancer activity.
Caption: A typical high-throughput screening workflow.
Comparative Performance Analysis: this compound and Alternatives
Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against different cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Analog (Compound 14) | P. falciparum 3D7 | Malaria | Moderately Active | [2] |
| Quinoline-3-carboxylate derivative (4m) | MCF-7 | Breast Cancer | 0.33 | [3] |
| Quinoline-3-carboxylate derivative (4n) | MCF-7 | Breast Cancer | 0.33 | [3] |
| Quinoline-3-carboxylate derivative (4k) | K562 | Leukemia | 0.28 | [3] |
| Quinoline-3-carboxylate derivative (4m) | K562 | Leukemia | 0.28 | [3] |
| 7-chloroquinoline-1,2,3-triazoyl carboxamide (Compound 7) | HCT-116 | Colon Cancer | 7.43 | [4] |
| 5-Fluorouracil (Standard Drug) | HCT-116 | Colon Cancer | 11.36 | [4] |
| Chloroquine (Standard Drug) | Various | Various | Varies | [5] |
Antimalarial Activity
The 7-chloroquinoline core is a well-established antimalarial pharmacophore. The following table presents the activity of related compounds against Plasmodium falciparum.
| Compound/Alternative | P. falciparum Strain | Activity | Reference |
| This compound Analog (Compound 14) | 3D7 (sensitive) | Moderately Active | [2] |
| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-...-carboxylate (5) | Not specified | Significant | [6] |
| Chloroquine Analog (7c) | 3D7 (sensitive) | IC50 = 56.98 nM | [5] |
| Chloroquine Analog (7c) | K1 (resistant) | IC50 = 97.76 nM | [5] |
Statistical Analysis of Screening Data: Ensuring Scientific Integrity
The raw data from a high-throughput screen is just the beginning. Rigorous statistical analysis is essential to distinguish true biological "hits" from experimental noise and systematic errors.
Quality Control: The Z'-Factor
Before any analysis, the quality of the assay itself must be validated. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[7] It measures the separation between the distributions of the positive and negative controls.
The formula for the Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls, suitable for HTS. |
| 0 to 0.5 | Doable | The assay is acceptable, but may have a higher false-positive or false-negative rate. |
| < 0 | Unacceptable | The signal from the controls overlaps, making the assay unsuitable for screening.[8] |
Data Normalization and Hit Selection
Systematic errors, such as those caused by plate position or batch-to-batch variation, can obscure true biological signals. Data normalization aims to correct for these errors. Common methods include:
-
Percent of Control: Normalizing data to the average of the negative controls (0% activity) and positive controls (100% activity).
-
Z-Score: Calculating how many standard deviations a data point is from the mean of the plate or a reference population.[9]
Once the data is normalized, a "hit" selection strategy is applied. While simple threshold-based methods (e.g., >50% inhibition) are common, more robust statistical methods are preferred.[10][11] These methods often involve calculating a p-value or a false discovery rate to determine the statistical significance of each potential hit.
Caption: The statistical analysis workflow for HTS data.
Experimental Protocols: A Foundation for Reproducibility
Detailed and reproducible protocols are the bedrock of scientific integrity. The following are step-by-step methodologies for key experiments cited in the evaluation of quinoline derivatives.
Protocol 1: MTT Assay for Cell Viability
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Cell Treatment: Seed cells and treat with the quinoline derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Gently detach adherent cells using trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[14]
Protocol 3: Cell Cycle Analysis using Propidium Iodide
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15]
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest at different time points.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[16]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing PI and RNase A.[15][16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Mechanistic Insights: The Rationale Behind Experimental Choices
The anticancer effects of many quinoline derivatives are attributed to their ability to induce apoptosis and cause cell cycle arrest.[14] The selection of the Annexin V/PI and cell cycle analysis assays is therefore a logical step to validate the mechanism of action of a potential "hit" from a primary screen.
Caption: Putative mechanism of action for anticancer quinoline derivatives.
Conclusion: From Data to Discovery
The statistical analysis of biological data from the screening of compounds like this compound is a multi-faceted process that demands both scientific rigor and an understanding of the underlying biological mechanisms. By employing a self-validating HTS workflow, robust statistical methods for data analysis, and targeted secondary assays to elucidate the mechanism of action, researchers can confidently identify and validate promising new therapeutic candidates. This guide has provided a framework for this process, emphasizing the importance of a data-driven, comparative approach to drug discovery.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2005). Novel statistical approach for primary high-throughput screening hit selection.
- Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of biomolecular screening, 8(6), 634–647.
-
Wikipedia. (n.d.). Hit selection. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
- Singh, P., & Kumar, A. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991.
- O'Neill, P. M., et al. (2021). Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. Molecules, 26(4), 933.
- Patel, R. M., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 12(35), 22855–22873.
- de Souza, M. V. N., et al. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society, 26(10), 2095-2102.
- Kumar, A., et al. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial agents and chemotherapy, 62(12), e02347-17.
-
ResearchGate. (n.d.). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Nopol-Based Quinoline Derivatives as Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. researchgate.net [researchgate.net]
- 10. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
The Therapeutic Potential of 7-Chloroquinoline-3-Carboxylate Derivatives: A Comparative Guide for Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities. Within this broad class, 7-chloroquinoline derivatives have emerged as particularly promising candidates for therapeutic development, demonstrating a wide spectrum of biological effects, including antimalarial, antimicrobial, and notably, anticancer properties. This guide provides an in-depth comparative analysis of the therapeutic potential of derivatives of Ethyl 7-chloroquinoline-3-carboxylate, with a primary focus on their anticancer activity. By synthesizing data from peer-reviewed studies, we aim to offer a valuable resource for researchers, scientists, and drug development professionals in navigating the structure-activity relationships and experimental evaluation of this promising class of compounds.
The 7-Chloroquinoline-3-Carboxylate Scaffold: A Privileged Structure in Oncology
The 7-chloroquinoline-3-carboxylate core represents a versatile template for the design of novel therapeutic agents. The presence of the chlorine atom at the 7-position and the carboxylate group at the 3-position are critical determinants of the molecule's biological activity and its potential for further chemical modification. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant antiproliferative and cytotoxic effects against various cancer cell lines.[1]
The rationale behind exploring derivatives of this scaffold lies in the ability to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties. Researchers have successfully introduced a variety of substituents at different positions of the quinoline ring, leading to the discovery of compounds with submicromolar efficacy.[2]
Comparative Analysis of Anticancer Activity
The primary therapeutic potential of 7-chloroquinoline-3-carboxylate derivatives, as evidenced by the current body of research, lies in their anticancer activity. Numerous studies have documented the in vitro cytotoxicity of these compounds against a panel of human cancer cell lines. Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for representative derivatives.
| Compound Class | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-carboxylate | Compound 4m | MCF-7 (Breast) | 0.33 | [3] |
| Compound 4n | MCF-7 (Breast) | 0.33 | [3] | |
| Compound 4k | K562 (Leukemia) | 0.28 | [3] | |
| Compound 4m | K562 (Leukemia) | 0.28 | [3] | |
| 7-Chloroquinoline Hydrazone | Derivative 16 | SR (Leukemia) | 0.12 | [4] |
| Derivative 23 | Various | Submicromolar | [4] | |
| MBHA/7-Chloroquinoline Hybrid | Compound 14 | MCF-7 (Breast) | 4.60 | [5] |
| 7-Chloro-(4-thioalkylquinoline) Sulfinyl | Derivative 47 | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [5] |
Analysis of Structure-Activity Relationships (SAR):
The data consistently demonstrates that modifications to the core 7-chloroquinoline-3-carboxylate structure significantly impact anticancer potency. For instance, specific substitutions in a series of quinoline-3-carboxylate derivatives led to compounds with potent activity against both breast cancer (MCF-7) and leukemia (K562) cell lines, with IC50 values in the sub-micromolar range.[3] Similarly, the transformation of the carboxylate group into hydrazone derivatives has yielded compounds with remarkable cytotoxicity, particularly against leukemia cells.[2][4]
These findings underscore the importance of the 7-chloroquinoline scaffold as a foundation for developing novel anticancer agents. The variability in potency across different derivatives and cell lines highlights the nuanced nature of their mechanism of action and the potential for developing targeted therapies.
Experimental Protocols: In Vitro Cytotoxicity Assessment
A crucial step in the evaluation of novel anticancer compounds is the accurate determination of their cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[6][7][8]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. This conversion is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured to provide a quantitative assessment of cell viability.[6]
Detailed Step-by-Step MTT Assay Protocol
This protocol is optimized for adherent cancer cell lines cultured in 96-well plates.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Test compounds (7-chloroquinoline-3-carboxylate derivatives) dissolved in DMSO
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the test compounds) and an untreated control (cells in fresh medium only).
-
Incubate the plate for 48-72 hours under the same conditions as in step 1.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Proposed Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of many 7-chloroquinoline-3-carboxylate derivatives are still under investigation, a common mechanism of action for many quinoline-based anticancer agents is the induction of apoptosis, or programmed cell death.[3] This process is a critical self-validating system for an effective anticancer therapeutic, as it leads to the safe and efficient elimination of cancer cells.
The induction of apoptosis by these compounds may occur through the intrinsic (mitochondrial) pathway. This pathway is initiated by various intracellular stresses, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. Cytochrome c then triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis. Studies on quinoline-3-carboxylate derivatives have shown an up-regulation of the intrinsic apoptosis pathway.[3]
Synthesis of 7-Chloroquinoline-3-Carboxylate Derivatives
The synthesis of novel derivatives often starts from commercially available 4,7-dichloroquinoline. A variety of synthetic methodologies can be employed to introduce diverse functionalities at different positions of the quinoline ring, allowing for the generation of a library of compounds for screening. For example, Morita-Baylis-Hillman adducts have been synthesized from 4,7-dichloroquinoline to create novel hybrids with anticancer activity.[1] Another approach involves the reaction of 4-azido-7-chloroquinoline with β-ketoesters to produce 7-chloroquinoline-1,2,3-triazoyl carboxylates.[9]
Conclusion and Future Directions
The 7-chloroquinoline-3-carboxylate scaffold holds significant promise for the development of novel anticancer therapeutics. The existing body of peer-reviewed literature clearly demonstrates that derivatives of this core structure exhibit potent cytotoxic activity against a range of cancer cell lines. The versatility of the quinoline ring allows for extensive chemical modification, providing a rich avenue for the exploration of structure-activity relationships and the optimization of lead compounds.
Future research in this area should focus on elucidating the precise molecular targets of the most potent derivatives and further exploring their mechanisms of action. In vivo studies are also a critical next step to validate the therapeutic potential of these compounds in preclinical models of cancer. The continued investigation of 7-chloroquinoline-3-carboxylate derivatives is a promising strategy in the ongoing search for more effective and selective cancer therapies.
References
- Gali-Muhtasib, H., et al. (2015). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 20(8), 14596-14616.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Al-Warhi, T., et al. (2020). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Pharmaceutical and Biomedical Research, 6(1), 1-8.
- de Fátima, A., et al. (2019). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 30(11), 2358-2368.
- Kumar, A., et al. (2011). Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry - Section B, 50(1), 123-128.
- Kaczor, A. A., et al. (2022).
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13649-13660.
- da Silva, A. L., et al. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Journal of the Brazilian Chemical Society, 26(9), 1934-1941.
- Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal, 1(2), 15-20.
- Purohit, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
- Purohit, P., et al. (2020).
Sources
- 1. scielo.br [scielo.br]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. atcc.org [atcc.org]
- 9. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 7-chloroquinoline-3-carboxylate
The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Ethyl 7-chloroquinoline-3-carboxylate, a member of the quinoline derivative family, is a heterocyclic aromatic compound utilized in various research and development applications, including as a building block in medicinal chemistry.[1][2] While its specific toxicological properties may not be thoroughly investigated, its structure as a chlorinated heterocyclic compound necessitates cautious management as hazardous waste.[3][4]
This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are grounded in established safety principles and regulatory standards to create a self-validating system of laboratory practice.
Hazard Assessment and Immediate Safety Precautions
Before beginning any disposal procedure, it is crucial to understand the potential hazards. Although a specific, comprehensive safety data sheet for this compound is not universally available, data from closely related chloroquinoline derivatives indicate a consistent hazard profile.[3][5][6]
Anticipated Hazards:
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[3][5]
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[7]
Essential Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | To prevent direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3] |
| Eye Protection | Tightly-fitting safety goggles with side-shields. | To protect against splashes or airborne particles causing serious eye damage.[5][7] |
| Body Protection | Laboratory coat and appropriate protective clothing. | To prevent contamination of personal clothing.[5] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required if handling outside of a fume hood or if dust formation is likely.[7][8] |
Handling Environment: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that an eyewash station and safety shower are readily accessible.[7]
Waste Segregation and Disposal Workflow
Proper segregation of chemical waste is critical for safe and compliant disposal. Never mix incompatible waste streams. The primary directive for this compound is disposal via an approved and licensed professional waste disposal service.[3][5][8] Do not dispose of this chemical down the drain or in regular solid waste. [4][8]
The following diagram illustrates the decision-making process for segregating waste related to this compound.
Caption: Waste Segregation and Collection Workflow.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Expired Solid Chemical
-
Preparation: Work within a chemical fume hood and wear all required PPE.
-
Containerization: Carefully place the original container with the unused chemical into a larger, sealable, and chemically resistant container (overpack).
-
Labeling: Affix a "Hazardous Waste" label to the overpack container. Clearly write "this compound" and any other required information according to your institution's and local regulatory guidelines.
-
Storage: Store the labeled container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents and strong acids.[7]
-
Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as contaminated gloves, weigh boats, paper towels, and silica gel.
-
Collection: Place all solid materials contaminated with this compound into a designated, durable plastic bag or a container lined with a bag.
-
Segregation: Do not mix this solid waste with non-hazardous trash or other liquid waste streams.
-
Labeling and Sealing: Once full, securely seal the bag/container and label it as "Hazardous Solid Waste" with the chemical name.
-
Disposal: Transfer the container to the satellite accumulation area for professional disposal.
Protocol 3: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste. The rinsate generated during this process is considered hazardous.
-
Initial Rinse (Triple Rinse Method):
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). For each rinse, fill the container to about 10% of its volume.
-
Securely cap and shake the container to ensure the solvent contacts all interior surfaces.
-
Crucially, collect all three rinses in a designated "Hazardous Liquid Waste" container. [8] This is because the rinsate now contains dissolved this compound.
-
-
Rinsate Management: The collected rinsate must be managed as hazardous liquid waste. Label the container appropriately and arrange for disposal via a licensed contractor.
-
Container Disposal: After triple rinsing, the container can often be considered decontaminated. Deface the original label completely to prevent confusion. Dispose of the container according to your institution's policy for clean lab glass or plastic.
The following diagram outlines the decontamination and disposal process for an empty container.
Caption: Workflow for Empty Container Decontamination.
Emergency Procedures: Spills and Exposure
In the event of an accidental release, immediate and correct action is vital.
-
Minor Spill (in a fume hood):
-
Major Spill:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]
-
Regulatory Compliance
Disposal of this chemical falls under regulations for hazardous waste. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][9] Always consult your local, state, and institutional regulations, which may be more stringent than federal guidelines.[4][10] Your institution's EHS department is the primary resource for ensuring compliance.
By adhering to these detailed procedures, laboratory professionals can manage and dispose of this compound in a manner that ensures personal safety, protects the environment, and maintains the highest standards of scientific integrity.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate.
- Echemi. (n.d.). 7-Chloroquinoline-3-carboxylic acid ethyl ester Safety Data Sheets.
- Capot Chemical. (2026, January 7). Material Safety Data Sheet: Ethyl 6-chloroquinoline-3-carboxylate.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
- BenchChem. (2025). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: Quinoline.
- BLD Pharm. (n.d.). Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
- Echemi. (n.d.). 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE Safety Data Sheets.
- ChemicalBook. (2023, May 6). ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Wikipedia. (n.d.). Quinoline.
- Popiolek, R., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. PMC - PubMed Central.
- ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
- IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.
- Vita-D-Chlor. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.com [capotchem.com]
- 4. nj.gov [nj.gov]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
Navigating the Safe Handling of Ethyl 7-chloroquinoline-3-carboxylate: A Guide for Laboratory Professionals
As a cornerstone in the synthesis of novel therapeutics, Ethyl 7-chloroquinoline-3-carboxylate is a compound of significant interest in drug discovery and development.[1] Its utility, however, is matched by the imperative for meticulous handling to ensure the safety of laboratory personnel. This guide provides a detailed operational plan, grounded in established safety protocols, to manage this chemical compound effectively from receipt to disposal.
Understanding the Hazard Profile
While comprehensive toxicological data for this compound is not extensively documented, the available safety data for structurally similar quinoline derivatives provides a strong basis for assessing its potential hazards.[2] The primary concerns associated with compounds in this class are irritation to the skin, eyes, and respiratory system.[3][4][5] Aggregated GHS information for the parent compound, 7-chloroquinoline, indicates potential for skin and serious eye irritation, as well as respiratory irritation.[6] Therefore, all handling procedures must be designed to mitigate these risks through appropriate engineering controls and personal protective equipment (PPE).
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for handling this compound in a solid (powder) form.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Hands | Nitrile or Neoprene Gloves | EN 374 | Prevents direct skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[2] |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | ANSI Z87.1 / EN 166 | Protects against airborne particles and accidental splashes.[7][8] |
| Respiratory | NIOSH-approved N95 Respirator (or EU equivalent FFP2) | NIOSH (US) or CEN (EU) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2] |
| Body | Laboratory Coat | N/A | Provides a removable barrier to protect personal clothing and skin from contamination.[8] |
Operational Protocol: From Bench to Waste
A systematic workflow is critical for minimizing risk. The following step-by-step guide details the safe handling, operational, and disposal procedures for this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][9]
-
Ensure the container is tightly closed when not in use.[3]
2. Preparation and Handling:
-
All weighing and aliquoting of the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to control dust.[10]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the handling area.[4][11]
-
Avoid any actions that could generate dust, such as scraping or vigorous shaking.[8]
3. During the Experiment:
-
Wear the appropriate PPE at all times.
-
Handle the compound with care, using spatulas or other appropriate tools to transfer the solid.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound clearly labeled.
4. Waste Disposal:
-
All waste materials, including contaminated gloves, weigh boats, and empty containers, must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, labeled, and sealed container.[10]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, which may include incineration by a licensed disposal company.[2]
-
Do not allow the product or its waste to enter drains or the environment.[3][10]
Emergency Response Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Management Workflow:
In the event of a spill, a calm and structured response is crucial. The following diagram outlines the necessary steps.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, harnessing its scientific potential while upholding the highest standards of laboratory safety.
References
-
PubChem. 7-Chloroquinoline | C9H6ClN | CID 521963. National Center for Biotechnology Information. [Link]
-
Capot Chemical. Material Safety Data Sheet: Ethyl 6-chloroquinoline-3-carboxylate.[Link]
-
PubChem. Ethyl 4,7-dichloroquinoline-3-carboxylate | C12H9Cl2NO2 | CID 12256460. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas.[Link]
-
SciSpace. 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. capotchem.com [capotchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.es [fishersci.es]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
